STING agonist-10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C25H20ClF4N3O2 |
|---|---|
Molecular Weight |
505.9 g/mol |
IUPAC Name |
(4R)-1-[(2-chloro-6-fluorophenyl)methyl]-3,4-dimethyl-2-oxo-N-[(2,4,6-trifluorophenyl)methyl]-4H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C25H20ClF4N3O2/c1-13-16-7-6-14(24(34)31-11-17-21(29)9-15(27)10-22(17)30)8-23(16)33(25(35)32(13)2)12-18-19(26)4-3-5-20(18)28/h3-10,13H,11-12H2,1-2H3,(H,31,34)/t13-/m1/s1 |
InChI Key |
DQAVYPSHLPBIAS-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@@H]1C2=C(C=C(C=C2)C(=O)NCC3=C(C=C(C=C3F)F)F)N(C(=O)N1C)CC4=C(C=CC=C4Cl)F |
Canonical SMILES |
CC1C2=C(C=C(C=C2)C(=O)NCC3=C(C=C(C=C3F)F)F)N(C(=O)N1C)CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
Foundational & Exploratory
The STING Agonist-10 Downstream Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a key indicator of pathogenic infection or cellular damage. Activation of the STING pathway initiates a powerful downstream signaling cascade, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This response is crucial for orchestrating an effective anti-pathogen and anti-tumor immune defense. STING agonists, such as the representative "STING agonist-10," are molecules designed to potently activate this pathway, holding significant promise for therapeutic applications in oncology and infectious diseases. This technical guide provides an in-depth overview of the core downstream signaling pathway initiated by this compound, supported by quantitative data from representative STING agonists, detailed experimental protocols, and pathway visualizations.
Core Signaling Pathway
The downstream signaling cascade initiated by this compound is a multi-step process that culminates in the transcriptional activation of genes encoding type I interferons and other inflammatory cytokines.
Upon binding of this compound to the STING protein, which is primarily localized on the endoplasmic reticulum (ER), STING undergoes a conformational change and oligomerization. This activation leads to the translocation of STING from the ER to the Golgi apparatus.[1] In the Golgi, STING recruits and activates the TANK-binding kinase 1 (TBK1).[2] TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[3] Phosphorylated IRF3 (p-IRF3) dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoters of target genes, driving the transcription of type I interferons, most notably IFN-β.[4]
Concurrently, activated STING can also lead to the activation of the nuclear factor-kappa B (NF-κB) pathway. This is also mediated by TBK1, which can phosphorylate IκB kinase (IKK), leading to the degradation of the NF-κB inhibitor, IκBα.[5] The released NF-κB complex then translocates to the nucleus to induce the expression of a broad range of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and CXCL10.
Quantitative Data on STING Agonist Activity
The potency and efficacy of STING agonists can be quantified by measuring various downstream outputs, including cytokine production and the phosphorylation of key signaling intermediates. The following tables summarize representative quantitative data for well-characterized STING agonists.
Table 1: Potency of STING Agonists in Inducing IFN-β Secretion
| STING Agonist | Cell Line | EC50 (µM) | Reference |
| 2'3'-cGAMP | THP-1 | 124 | |
| 2'3'-cGAMP | Human PBMCs | ~70 | |
| 2'3'-cGAM(PS)2 (Rp/Sp) | THP-1 | 39.7 | |
| 2'3'-c-di-AM(PS)2 (Rp/Rp) | THP-1 | 10.5 | |
| SHR1032 | THP1-Blue ISG cells | 0.03 |
Table 2: Dose-Dependent Cytokine Induction by STING Agonist diABZI-4 in Human Lung Tissue
| Cytokine | 3 hours post-treatment (pg/mL) |
| IFN-β | Dose-dependent increase |
| IL-6 | Dose-dependent increase |
| IP-10 (CXCL10) | Dose-dependent increase |
| Data from reference. |
Table 3: Time-Dependent Phosphorylation of TBK1 and IRF3
| STING Agonist | Cell Line | Time Point | Phosphorylated Protein | Observation | Reference |
| SHR1032 (10 µM) | THP1-STING-R232 | 0.5 - 8 hours | p-TBK1 | Peak phosphorylation observed between 1-4 hours | |
| cGAMP | Primary Human CD4 T-cells | 4 hours | p-IRF3 | Increased phosphorylation upon stimulation |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the this compound downstream signaling pathway. Below are protocols for key experiments.
Western Blot Analysis of STING Pathway Protein Phosphorylation
This protocol details the detection of phosphorylated STING, TBK1, and IRF3.
1. Cell Culture and Treatment:
-
Culture appropriate cells (e.g., THP-1 monocytes, RAW 264.7 macrophages) in complete medium.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with desired concentrations of this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes).
2. Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on a polyacrylamide gel via SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. STING Specifies IRF3 phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING Specifies IRF3 Phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
STING agonist-10 discovery and development
An In-depth Technical Guide on the Discovery and Development of Novel STING Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or from damaged host cells, such as in the tumor microenvironment.[1][2][3][4][5] Activation of the STING pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn orchestrate a robust anti-tumor immune response. This has positioned STING as a promising therapeutic target for cancer immunotherapy. This guide provides a technical overview of the discovery and development of a novel synthetic small molecule STING agonist, referred to herein as G10, a human-specific STING agonist. While the query specified "STING agonist-10," the scientific literature more prominently features a compound designated as G10 with a similar nomenclature. This document will focus on the available data for G10 and other similar novel STING agonists.
The STING Signaling Pathway
The canonical STING signaling pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), which is sensed by the enzyme cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, a transmembrane protein located in the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I IFNs. STING activation also leads to the activation of the NF-κB signaling pathway, further promoting the expression of pro-inflammatory cytokines.
Discovery and Preclinical Development of G10
G10 is a synthetic small molecule identified as a human-specific STING agonist. Unlike cyclic dinucleotide (CDN) agonists, which directly bind to STING, G10 activates human STING indirectly, leading to IRF3-dependent IFN expression.
Experimental Protocols
High-Throughput Screening (HTS) for STING Agonists:
A common workflow for discovering novel STING agonists involves a cell-based high-throughput screening assay.
-
Cell Line: A human monocytic cell line, such as THP-1, is often used as it endogenously expresses all the components of the cGAS-STING pathway. Alternatively, a reporter cell line, such as HEK293T, can be engineered to express STING and a reporter gene (e.g., luciferase) under the control of an IFN-stimulated response element (ISRE) promoter.
-
Screening: A library of small molecules is screened for their ability to induce the expression of the reporter gene.
-
Hit Confirmation and Validation: Positive hits are then validated through secondary assays to confirm their activity and determine their mechanism of action.
In Vitro Characterization of G10
-
Mechanism of Action: G10 was found to activate both type I IFN and the canonical NLRP3 inflammasome in a STING-dependent manner in porcine cells, which are considered a good model for human immune function research. Notably, G10 alone, without a priming signal, was able to trigger the NF-κB signaling pathway.
-
Specificity: G10 is described as a human-specific STING agonist.
In Vivo Efficacy
While specific in vivo efficacy data for G10 was not detailed in the provided search results, a similar numbered compound, referred to as "10", demonstrated significant anti-tumor effects in a syngeneic colon tumor model. This compound induced tumor eradication in 80% of the treated mice and significantly improved survival rates. Other novel STING agonists have also shown robust anti-tumor activity in various murine models. For instance, compounds CS-1020 and CS-1010 showed complete responses in 63-88% and 100% of mice, respectively, in an MC38 mouse model.
Quantitative Data for Novel STING Agonists
The following table summarizes the available quantitative data for some recently developed STING agonists.
| Compound | Target | Assay | EC50/Activity | Reference |
| ZSA-51 | Human STING | THP-1 cell-based assay | 100 nM | |
| MSA-2 | Human STING | THP-1 cell-based assay | 3200 nM | |
| CS-1018 | Mouse & Human STING | In vitro cellular assays | More potent than cGAMP | |
| CS-1020 | Mouse & Human STING | In vitro cellular assays | More potent than cGAMP | |
| CS-1010 | Mouse & Human STING | In vitro cellular assays | More potent than cGAMP |
Clinical Development of STING Agonists
Several STING agonists have advanced into clinical trials for the treatment of various cancers. These trials are evaluating the safety, tolerability, and preliminary efficacy of these agents, both as monotherapies and in combination with other cancer treatments like immune checkpoint inhibitors.
| Compound | Type | Administration | Phase | Indication | NCT Number |
| MIW815 (ADU-S100) | Cyclic Dinucleotide | Intratumoral | I | Advanced/Metastatic Solid Tumors or Lymphomas | NCT03172936 |
| GSK3745417 | Non-CDN | Intratumoral | I | Advanced Solid Tumors | NCT03843359 |
| E7766 | Macrocycle-bridged | Intratumoral | I | Advanced Solid Tumors | NCT04109324 |
| SYNB1891 | Engineered Bacteria | Intratumoral | I | Advanced Solid Tumors | NCT04167137 |
Note: This table is not exhaustive and represents a selection of STING agonists in clinical development.
Logical Relationship of STING Agonist Development Phases
The development of a STING agonist follows a structured path from initial discovery to clinical application.
Conclusion
The discovery and development of novel STING agonists like G10 represent a promising frontier in cancer immunotherapy. These agents have the potential to convert "cold" tumors, which are non-responsive to immunotherapy, into "hot" tumors with a robust anti-cancer immune response. While early clinical trials of first-generation STING agonists have shown modest efficacy, the development of next-generation compounds with improved pharmacokinetic properties and delivery mechanisms holds the promise of unlocking the full therapeutic potential of STING activation. Further research into the nuanced mechanisms of action of different STING agonists and their optimal combination with other therapies will be crucial for their successful clinical translation.
References
- 1. ashootoshtripathi.com [ashootoshtripathi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What are STING agonists and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Core of STING Agonist-10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of STING agonist-10, a potent small molecule activator of the Stimulator of Interferon Genes (STING) pathway. As a promising candidate in immunotherapy, understanding its chemical structure, mechanism of action, and biological activity is paramount for its development and application in oncology and beyond.
Chemical Structure and Properties
This compound, also identified as Compound 91 in the primary literature, is a novel small molecule belonging to the cyclic urea class of STING activators.[1] Its discovery was detailed in a 2022 publication in the European Journal of Medicinal Chemistry by Sourav Basu and colleagues.[2]
Chemical Formula: C₂₅H₂₀ClF₄N₃O₂[3][4]
Molecular Weight: 505.89 g/mol [2]
SMILES String: O=C(C1=CC2=C(C=C1)--INVALID-LINK--N(C)C(N2CC3=C(F)C=CC=C3Cl)=O)NCC4=C(F)
(A 2D rendering of the chemical structure can be generated using the provided SMILES string in appropriate chemical drawing software.)
Mechanism of Action and Signaling Pathway
This compound functions as a direct activator of the STING protein, a critical component of the innate immune system. The cGAS-STING pathway is an essential surveillance mechanism for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, including cancer.
Upon binding to the STING protein, which resides on the endoplasmic reticulum, this compound induces a conformational change. This activation leads to the recruitment of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines. This cascade initiates a robust anti-tumor immune response by enhancing antigen presentation and activating cytotoxic T cells and Natural Killer (NK) cells.
Quantitative Data
The primary quantitative measure of this compound's potency is its half-maximal effective concentration (EC₅₀) value, which indicates the concentration of the agonist that produces 50% of the maximal response.
| Parameter | Value | Cell Line | Assay | Reference |
| EC₅₀ | 2600 nM | Not Specified | STING Activation |
Further quantitative data regarding binding affinity (Kd), pharmacokinetic parameters, and in vivo efficacy are detailed in the primary publication by Basu et al. (2022).
Experimental Protocols
The characterization of this compound involves a series of in vitro and in vivo assays to determine its potency, specificity, and therapeutic efficacy. Below are generalized protocols representative of those used in the field.
In Vitro STING Activation Reporter Assay
This assay is used to quantify the ability of a compound to activate the STING pathway, typically by measuring the expression of a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE).
Materials:
-
THP1-Dual™ KI-hSTING cells (or similar reporter cell line)
-
DMEM or RPMI-1640 medium with 10% FBS
-
This compound
-
Luciferase assay reagent
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit a four-parameter logistic curve to determine the EC₅₀ value.
In Vivo Anti-Tumor Efficacy Study
This protocol outlines a general framework for assessing the anti-tumor activity of this compound in a syngeneic mouse tumor model.
Materials:
-
6-8 week old C57BL/6 or BALB/c mice
-
CT26 colon carcinoma or B16-F10 melanoma cells
-
This compound formulated in a suitable vehicle
-
Calipers for tumor measurement
-
Syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10⁶ tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize mice into treatment and vehicle control groups.
-
Treatment Administration: Administer this compound or vehicle via intratumoral, intravenous, or another appropriate route on a specified dosing schedule.
-
Continued Monitoring: Continue to monitor tumor growth and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis: Plot mean tumor volume over time for each group and calculate Tumor Growth Inhibition (TGI).
Conclusion
This compound represents a significant advancement in the development of small molecule immunotherapies. Its potent activation of the STING pathway offers a promising strategy for converting immunologically "cold" tumors into "hot" tumors, thereby rendering them more susceptible to immune-mediated destruction. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this novel compound.
References
In Vitro Characterization of a Model STING Agonist: A Technical Guide
This technical guide provides a comprehensive overview of the in vitro characterization of a model STING (Stimulator of Interferon Genes) agonist. It is intended for researchers, scientists, and drug development professionals working on novel immunotherapies targeting the STING pathway. This document outlines key experimental protocols, presents representative quantitative data, and illustrates the underlying signaling pathway and experimental workflows.
Introduction to the STING Pathway
The STING signaling pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which is a hallmark of viral infections and cellular damage.[1][2] Activation of STING, an endoplasmic reticulum-resident protein, triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][3][4] This, in turn, orchestrates a robust anti-tumor and anti-viral immune response.
Pharmacological activation of the STING pathway with small molecule agonists has emerged as a promising strategy in cancer immunotherapy. These agonists can mimic the natural ligand of STING, cyclic GMP-AMP (cGAMP), leading to the activation of downstream signaling. The in vitro characterization of these agonists is a crucial step in their development, providing essential information on their potency, selectivity, and mechanism of action.
Quantitative Data Summary
The following tables summarize representative quantitative data for a model STING agonist based on publicly available information. These values are indicative and may vary depending on the specific compound and experimental conditions.
Table 1: Cellular Activity of a Model STING Agonist
| Cell Line | Assay Type | Readout | EC50 Value (µM) | Reference |
| THP1-Dual™ KI-hSTING | Reporter Assay | IRF-Luciferase | 0.5 - 5.0 | |
| Human PBMCs | Cytokine Release | IFN-β Production | 1.0 - 10.0 | |
| Murine Dendritic Cells (DC2.4) | Cytokine Release | CXCL10 Production | 0.8 - 8.0 |
Table 2: Target Engagement of a Model STING Agonist
| Assay Type | Target | Metric | Value (µM) | Reference |
| Competition Binding Assay | Recombinant Human STING | IC50 vs. 3H-cGAMP | 4.1 ± 2.2 |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
STING Activation Reporter Assay
This protocol describes the measurement of STING pathway activation by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter in a commercially available cell line.
Materials:
-
THP1-Dual™ KI-hSTING cells
-
DMEM or RPMI-1640 medium supplemented with 10% FBS
-
Model STING agonist
-
Luciferase assay reagent
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the model STING agonist in complete culture medium.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit a four-parameter logistic curve to determine the EC50 value.
Cytokine Release Assay
This protocol outlines the quantification of IFN-β production from human peripheral blood mononuclear cells (PBMCs) upon treatment with a STING agonist.
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS
-
Model STING agonist
-
IFN-β ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed human PBMCs at an appropriate density in a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of the model STING agonist in complete culture medium.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Quantify the concentration of IFN-β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IFN-β concentration against the logarithm of the agonist concentration to determine the EC50 value.
Visualizations
The following diagrams illustrate the STING signaling pathway and a general experimental workflow for the in vitro characterization of a STING agonist.
Caption: The cGAS-STING signaling pathway.
Caption: In vitro characterization workflow for a STING agonist.
References
- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Identification of a Novel Small Molecule STING Agonist Reshaping the Immunomicroenvironment of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Role of STING Agonist-10 in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with pathogen infection and cellular damage. Activation of STING triggers a potent downstream signaling cascade, leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which in turn orchestrate a broad anti-pathogen and anti-tumor immune response. Pharmacological activation of this pathway with STING agonists has emerged as a promising therapeutic strategy in oncology and infectious diseases. This technical guide provides an in-depth overview of the role of a representative STING agonist, herein referred to as STING agonist-10, in activating innate immunity, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism of Action
This compound functions by directly or indirectly activating the STING protein, which resides on the endoplasmic reticulum (ER). Upon activation, STING undergoes a conformational change and translocates from the ER to the Golgi apparatus.[1][2] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[3][4] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, particularly IFN-β.[3]
Simultaneously, STING activation can also lead to the activation of the NF-κB signaling pathway, resulting in the production of a broader range of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and CXCL10. This multifaceted cytokine and chemokine response is central to the immunostimulatory effects of STING agonists, leading to the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells, to the site of inflammation or the tumor microenvironment.
Quantitative Data on STING Agonist Activity
The efficacy of STING agonists can be quantified through various in vitro and in vivo assays. The following tables summarize representative data for different classes of STING agonists, providing a comparative overview of their potency and anti-tumor activity.
Table 1: In Vitro Activity of Representative STING Agonists
| Agonist Class | Representative Agonist | Cell Line | Assay Type | Readout | EC50 Value (µM) | Reference |
| Cyclic Dinucleotide (CDN) | 2'3'-cGAMP | THP-1 | Reporter Assay | ISRE-Luciferase | High µM range (without transfection) | |
| Cyclic Dinucleotide (CDN) | ADU-S100 (MIW815) | THP1-Dual™ KI-hSTING | Reporter Assay | IRF-Luciferase | 0.5 - 5.0 | |
| Non-CDN Small Molecule | G10 | Porcine PK15 cells | RT-qPCR | IFN-β mRNA | Dose-dependent increase | |
| Non-CDN Small Molecule | BNBC | HepG2/STING/ISG54Luc | Reporter Assay | Luciferase Activity | 2.2 | |
| Non-CDN Small Molecule | SR-717 | ISG-THP1 (WT) | Reporter Assay | ISG Induction | 2.1 |
Table 2: In Vivo Anti-Tumor Efficacy of Representative STING Agonists
| Tumor Model | Mouse Strain | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |
| B16-F10 Melanoma | C57BL/6 | 50 µg, intratumoral, days 7, 10, 13 | ~60% | |
| CT26 Colon Carcinoma | BALB/c | 50 µg, intratumoral, days 8, 11, 14 | ~75% | |
| 4T1 Breast Cancer | BALB/c | 25 µg, intratumoral, twice weekly | ~50% | |
| CT26 Colon Carcinoma | BALB/c | 100 µg ALG-031048, intratumoral, 3x q3d | 90% complete tumor regression |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of STING agonist activity. Below are protocols for key experiments.
Protocol 1: In Vitro STING Activation using a Reporter Cell Line
This protocol describes the measurement of STING pathway activation by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter.
Materials:
-
THP1-Dual™ KI-hSTING cells
-
DMEM or RPMI-1640 medium with 10% FBS
-
This compound
-
Luciferase assay reagent
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
Protocol 2: Measurement of Cytokine Secretion by ELISA
This protocol details the quantification of IFN-β secretion from cells treated with a STING agonist.
Materials:
-
Target cells (e.g., THP-1 monocytes, primary immune cells)
-
Complete cell culture medium
-
This compound
-
Transfection reagent (if necessary for agonist delivery)
-
Phosphate-buffered saline (PBS)
-
Human or mouse IFN-β ELISA kit
-
96-well cell culture plates
-
96-well ELISA plates
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate to achieve 70-90% confluency on the day of treatment. For THP-1 cells, differentiation with PMA may be required.
-
Agonist Preparation and Delivery: Prepare a dose-response curve of this compound. If the agonist has low cell permeability, complex it with a transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Cell Treatment: Replace the cell culture medium with the medium containing the STING agonist (or agonist-transfection reagent complex) and incubate for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.
-
ELISA: Perform the ELISA for IFN-β on the collected supernatants according to the kit manufacturer's protocol.
Protocol 3: Western Blot for Phosphorylation of STING and IRF3
This protocol allows for the direct assessment of STING pathway activation by detecting the phosphorylation of key signaling proteins.
Materials:
-
Target cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-STING (Ser366), anti-STING, anti-phospho-IRF3, anti-IRF3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time points. Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and develop the blot using a chemiluminescent substrate.
-
Image the blot using a suitable imager.
-
Protocol 4: In Vivo Anti-Tumor Efficacy Study
This protocol provides a framework for evaluating the anti-tumor activity of a STING agonist in a syngeneic mouse tumor model.
Materials:
-
6-8 week old C57BL/6 or BALB/c mice
-
Syngeneic tumor cells (e.g., B16-F10 melanoma, CT26 colon carcinoma)
-
This compound formulated in a suitable vehicle (e.g., saline)
-
Calipers for tumor measurement
-
Syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells (e.g., 1 x 10^6) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Treatment Administration: Administer this compound (e.g., 25-50 µg) or vehicle via intratumoral injection on specified days (e.g., days 7, 10, and 13 post-implantation).
-
Continued Monitoring: Continue to monitor tumor growth and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period for further analysis (e.g., immune cell infiltration in the tumor).
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the core STING signaling pathway and a typical experimental workflow for evaluating STING agonists.
Caption: The cGAS-STING signaling pathway activated by cytosolic dsDNA.
Caption: A typical experimental workflow for the evaluation of a novel STING agonist.
Conclusion
This compound, as a representative activator of the STING pathway, holds significant promise for immunotherapy. Its ability to induce a robust type I interferon response and a broad pro-inflammatory cytokine profile makes it a potent modulator of the innate immune system. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to effectively characterize and advance novel STING agonists. Further research into optimizing delivery methods, understanding the nuances of different agonist classes, and exploring combination therapies will be crucial in translating the potent immunostimulatory effects of STING activation into effective clinical treatments.
References
- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Human-Specific STING Agonist G10 Activates Type I Interferon and the NLRP3 Inflammasome in Porcine Cells [frontiersin.org]
- 4. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
A Technical Deep Dive into Non-Cyclic Dinucleotide STING Agonists
For Researchers, Scientists, and Drug Development Professionals
The Stimulator of Interferon Genes (STING) pathway has emerged as a pivotal target in immuno-oncology. Activation of STING triggers a potent innate immune response, leading to the production of type I interferons and other pro-inflammatory cytokines, which in turn bridges the gap to a robust adaptive anti-tumor immunity. While natural cyclic dinucleotide (CDN) agonists of STING have shown promise, their therapeutic application has been hampered by issues such as poor membrane permeability and stability. This has spurred the development of non-cyclic dinucleotide (non-CDN) STING agonists, a diverse class of small molecules designed to overcome these limitations and offer improved pharmacological properties. This technical guide provides a comprehensive review of the current landscape of non-CDN STING agonists, focusing on their mechanism of action, quantitative data, and the experimental protocols used for their characterization.
The cGAS-STING Signaling Pathway
The canonical cGAS-STING signaling cascade is initiated by the detection of cytosolic double-stranded DNA (dsDNA), a danger-associated molecular pattern, by the enzyme cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic guanosine monophosphate-adenosine monophosphate (cGAMP). cGAMP then binds to the STING protein, which is anchored to the endoplasmic reticulum (ER) membrane. This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β). Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines.
Figure 1: Simplified diagram of the cGAS-STING signaling pathway.
Non-Cyclic Dinucleotide STING Agonists: A Quantitative Overview
A variety of non-CDN STING agonists have been developed, each with unique chemical scaffolds and properties. The following table summarizes key quantitative data for some of the most well-characterized non-CDN STING agonists.
| Agonist | Assay Type | Cell Line / System | EC50 / IC50 | Reference |
| diABZI | IFN-β Secretion | Human PBMCs | EC50: 130 nM | [1] |
| STING Activation (IRF) | THP1-Dual™ Cells | EC50: 0.144 nM | [2] | |
| STING Binding (competitive) | Human STING | IC50: 20 nM | [3] | |
| MSA-2 | IFN-β Secretion | THP-1 Cells | EC50: as low as 8 nM (covalent dimer) | [4] |
| STING Binding (competitive) | Human STING | - | [5] | |
| STING Activation | THP-1 Cells | - | ||
| SR-717 | IFN-β Induction | - | EC80: 3.6 µM | |
| STING Binding (competitive) | Human STING | IC50: 7.8 µM | ||
| SNX281 | STING Activation | HEK293T-hSTING(HAQ) | - | |
| Cytokine Release (IFN-β, IL-6, TNF-α) | - | - | ||
| E7766 | STING Activation | Human PBMCs | IC50: 0.15-0.79 µM (across genotypes) | |
| STING Binding | Recombinant STING | Kd: 40 nM | ||
| IFN-β Expression | Human PBMCs | EC50: 0.15-0.79 µmol/L |
Key Experimental Protocols
The characterization of non-CDN STING agonists relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
STING Activation Reporter Assay
This assay quantifies the activation of the STING pathway by measuring the activity of a reporter gene (e.g., luciferase) under the control of an IRF-inducible promoter.
Materials:
-
THP1-Dual™ KI-hSTING cells (or other suitable reporter cell line)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS
-
Non-CDN STING agonist of interest
-
Luciferase assay reagent
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the non-CDN STING agonist in complete culture medium.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit a four-parameter logistic curve to determine the EC50 value.
Figure 2: Workflow for a STING activation reporter assay.
Cytokine Release Assay (ELISA)
This protocol measures the secretion of specific cytokines, such as IFN-β, into the cell culture supernatant following STING activation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or other relevant immune cells
-
RPMI-1640 medium with 10% FBS
-
Non-CDN STING agonist
-
ELISA kit for the cytokine of interest (e.g., IFN-β)
-
96-well plate for cell culture
-
Plate reader for ELISA
Procedure:
-
Cell Seeding: Plate PBMCs at an appropriate density in a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of the non-CDN STING agonist. Include a vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Generate a standard curve using known concentrations of the cytokine. Use the standard curve to determine the concentration of the cytokine in the experimental samples.
In Vivo Anti-Tumor Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor activity of a non-CDN STING agonist in a syngeneic mouse tumor model.
Materials:
-
6-8 week old immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma)
-
Non-CDN STING agonist formulated for in vivo administration
-
Calipers for tumor measurement
-
Syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to establish and reach a predetermined size (e.g., 50-100 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the non-CDN STING agonist via the desired route (e.g., intratumoral, intravenous, oral) according to a predefined schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Monitoring: Monitor the mice for signs of toxicity and record body weight regularly.
-
Endpoint: At the end of the study (or when tumors reach a humane endpoint), euthanize the mice and excise the tumors for further analysis (e.g., histology, immune cell infiltration).
-
Data Analysis: Plot tumor growth curves and compare the tumor volumes between the treated and control groups. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Figure 3: General workflow for an in vivo anti-tumor efficacy study.
Conclusion
Non-cyclic dinucleotide STING agonists represent a promising class of immunotherapeutic agents with the potential to overcome the limitations of their CDN counterparts. Their diverse chemical structures and improved pharmacological properties offer new avenues for the treatment of cancer and other diseases. The continued development and characterization of these molecules, guided by the robust experimental protocols outlined in this guide, will be crucial for their successful translation into the clinic. The quantitative data and methodologies presented here provide a valuable resource for researchers and drug developers working at the forefront of STING-targeted therapies.
References
The Role of STING Agonist G10 in the Production of Type I Interferons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent antiviral and antitumor response, largely through the production of type I interferons (IFN-I). Pharmacological activation of STING is a promising therapeutic strategy for a variety of diseases, including cancer and infectious diseases. This technical guide provides an in-depth overview of a specific human STING agonist, G10, and its role in the induction of type I interferons. We will explore its mechanism of action, present available quantitative data, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows.
Introduction to the STING Pathway and Type I Interferon Production
The cGAS-STING pathway is a key signaling cascade that senses the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage. Upon binding to dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the STING protein, an endoplasmic reticulum (ER)-resident transmembrane protein.[1]
Activation of STING triggers a conformational change and its translocation from the ER to the Golgi apparatus.[2] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[2][3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding for type I interferons, primarily IFN-α and IFN-β.[3] Secreted type I interferons can then act in an autocrine or paracrine manner to induce the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state and modulate the adaptive immune response.
STING Agonist G10: A Human-Specific Activator
G10 is a novel, synthetic small molecule that has been identified as a human-specific agonist of the STING pathway. Unlike the natural ligand cGAMP, G10 is a non-nucleotide agonist. It triggers the IRF3-dependent transcription of type I interferons in human cells, leading to a potent antiviral response. Notably, G10's activity appears to be specific to human STING, with no significant activation observed in murine cells.
Mechanism of Action of G10
G10 directly binds to human STING, inducing its activation. This activation leads to the downstream signaling cascade involving TBK1 and IRF3, ultimately resulting in the production of type I interferons. Interestingly, in some human cell types like fibroblasts, G10 has been shown to predominantly activate the IRF3 pathway without significant induction of NF-κB-dependent genes.
Quantitative Data for STING Agonist G10
The following table summarizes the available quantitative data regarding the biological activity of G10.
| Parameter | Value | Cell Line/System | Reference |
| Antiviral Activity (IC90) | |||
| Chikungunya virus (CHIKV) | 8.01 µM | Human fibroblasts | |
| Venezuelan Equine Encephalitis Virus (VEEV) | 24.57 µM | Human fibroblasts |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the activity of STING agonists like G10.
Quantification of IFN-β Production by ELISA
This protocol describes the measurement of secreted IFN-β in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human IFN-β ELISA kit (commercially available from various suppliers)
-
Cell culture supernatant from cells treated with G10 or control
-
Reagent-grade water
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent
-
Stop solution
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Add 100 µL of standard or sample to each well of the antibody-coated microplate.
-
Incubate for the time and temperature specified in the kit manual (typically 2 hours at room temperature).
-
Aspirate each well and wash four times with 300 µL of wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well.
-
Incubate for the time and temperature specified in the kit manual (typically 1 hour at room temperature).
-
Aspirate and wash each well four times with wash buffer.
-
Add 100 µL of streptavidin-HRP conjugate to each well.
-
Incubate for the time and temperature specified in the kit manual (typically 45 minutes at room temperature).
-
Aspirate and wash each well four times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for the time specified in the kit manual (typically 15-30 minutes at room temperature).
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
-
Calculate the concentration of IFN-β in the samples by comparing the absorbance to the standard curve.
IRF3-Luciferase Reporter Assay for STING Activation
This assay measures the activation of the IRF3 transcription factor, a key downstream effector of STING signaling, using a luciferase reporter system.
Materials:
-
THP-1-Dual™ ISG-Lucia/KI-hSTING cells (or other suitable reporter cell line)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
G10 or other STING agonists
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate at a density recommended by the cell line provider (e.g., 100,000 cells/well) and incubate overnight.
-
Prepare serial dilutions of G10 in cell culture medium.
-
Add the diluted G10 or control vehicle to the cells.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Incubate at room temperature for 10-15 minutes to allow for cell lysis and luciferase reaction.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the concentration of G10 to determine the dose-response relationship and calculate the EC50 value.
Quantification of IFN-β mRNA by RT-qPCR
This protocol details the measurement of IFN-β gene expression at the mRNA level using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for human IFN-β and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
-
Nuclease-free water
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells with G10 or control for a specified time (e.g., 6 hours).
-
Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for IFN-β or the housekeeping gene, and cDNA template.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include no-template controls to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for IFN-β and the housekeeping gene.
-
Calculate the relative expression of IFN-β mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the control-treated cells.
-
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the STING signaling pathway and a typical experimental workflow.
Caption: STING signaling pathway activated by G10 leading to IFN-β gene transcription.
Caption: Experimental workflow for quantifying the induction of Type I Interferon by G10.
Conclusion
STING agonist G10 represents a valuable tool for studying the human STING pathway and holds therapeutic potential due to its ability to induce a robust type I interferon response. This guide has provided a comprehensive overview of G10, including its mechanism of action, available quantitative data, and detailed experimental protocols for its characterization. The provided diagrams offer a clear visual representation of the underlying biological processes and experimental procedures. Further research is warranted to fully elucidate the therapeutic efficacy and safety profile of G10 and other novel STING agonists in various disease contexts.
References
Cellular Uptake and Localization of STING Agonist-10: A Technical Guide
Disclaimer: Information regarding the specific molecule designated "STING agonist-10" (also known as Compound 91) is limited in publicly available scientific literature. This guide, therefore, provides a comprehensive framework based on established methodologies and data from analogous non-cyclic dinucleotide, small-molecule STING agonists. The quantitative data and specific protocols are representative examples intended to guide researchers in their investigations.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent immune response. Activation of STING is a promising strategy in cancer immunotherapy, aiming to convert immunologically "cold" tumors into "hot" tumors by inducing type I interferons and other pro-inflammatory cytokines. STING agonists, molecules designed to activate this pathway, are under intense investigation.
This compound is a potent small-molecule cyclic urea activator of STING with an EC50 of 2600 nM.[1] Unlike natural cyclic dinucleotide (CDN) agonists, which often suffer from poor membrane permeability due to their negative charges, small-molecule agonists are designed for improved cellular uptake and favorable pharmacokinetic properties.[2][3] Understanding the mechanisms of cellular entry and subsequent subcellular localization of these agonists is paramount for optimizing their therapeutic efficacy. This technical guide outlines the core principles and experimental methodologies for characterizing the cellular uptake and localization of this compound.
The STING Signaling Pathway
Under basal conditions, STING is a transmembrane protein primarily residing in the endoplasmic reticulum (ER).[4] Upon binding of an agonist, STING undergoes a conformational change and oligomerization.[3] This activation triggers the translocation of STING from the ER, through the ER-Golgi intermediate complex (ERGIC), to the Golgi apparatus. In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons and other inflammatory genes.
Figure 1: The cGAS-STING Signaling Pathway.
Data Presentation: Cellular Uptake and Localization
Quantitative analysis is crucial for understanding the pharmacodynamics of this compound. The following tables present hypothetical, yet representative, data for a small-molecule STING agonist.
Table 1: Physicochemical Properties (Hypothetical)
| Property | Value | Implication for Cellular Uptake |
|---|---|---|
| Molecular Weight | < 500 g/mol | Favorable for passive diffusion across cell membranes. |
| LogP | 2.5 | Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability. |
| pKa | 8.5 (basic) | Mostly ionized at physiological pH, may favor transporter-mediated uptake. |
| Aqueous Solubility | 50 µg/mL | Sufficient for formulation in cellular assays. |
Table 2: Time- and Concentration-Dependent Uptake in THP-1 Cells (Hypothetical LC-MS/MS Data)
| Concentration | 1 hour (pmol/10^6 cells) | 4 hours (pmol/10^6 cells) | 8 hours (pmol/10^6 cells) |
|---|---|---|---|
| 1 µM | 5.2 ± 0.6 | 15.8 ± 1.5 | 22.4 ± 2.1 |
| 5 µM | 28.1 ± 3.0 | 81.3 ± 7.5 | 115.6 ± 10.8 |
| 10 µM | 55.9 ± 5.2 | 155.2 ± 14.9 | 210.7 ± 19.5 |
Table 3: Effect of Transport Inhibitors on Uptake (Hypothetical Data)
| Condition (10 µM Agonist, 4h) | Intracellular Concentration (% of Control) | Potential Mechanism Implicated |
|---|---|---|
| Control (DMSO) | 100% | - |
| Verapamil (Efflux pump inhibitor) | 145% ± 12% | Substrate for efflux pumps (e.g., P-gp). |
| Chlorpromazine (Clathrin-mediated endocytosis inhibitor) | 95% ± 8% | Minor role of clathrin-mediated endocytosis. |
| Amiloride (Macropinocytosis inhibitor) | 98% ± 10% | Macropinocytosis is not a primary uptake route. |
| 4°C Incubation | 35% ± 5% | Energy-dependent transport and/or reduced membrane fluidity. |
Table 4: Subcellular Localization in THP-1 Cells (Hypothetical Data from Subcellular Fractionation & Western Blot)
| Cellular Fraction | % of Total STING Protein | % of p-STING (Ser366) (1h post-stimulation) |
|---|---|---|
| Cytosol | < 5% | < 2% |
| Endoplasmic Reticulum | 85% ± 7% | 45% ± 5% |
| Golgi/Vesicles | 10% ± 3% | 53% ± 6% |
| Nucleus | < 2% | < 1% |
Experimental Protocols
Detailed methodologies are required to obtain reliable data on the uptake and localization of this compound.
Protocol 1: Quantitative Cellular Uptake Analysis by LC-MS/MS
This method provides highly sensitive and specific quantification of the intracellular concentration of the agonist.
Figure 2: LC-MS/MS workflow for quantifying agonist uptake.
Materials:
-
THP-1 monocytes or other relevant cell line.
-
Complete cell culture medium.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer: Methanol:Acetonitrile:Water (50:30:20) with a suitable internal standard.
-
24-well cell culture plates.
-
Cell scraper.
Procedure:
-
Cell Seeding: Seed cells (e.g., 2 x 10^5 cells/well) in a 24-well plate and incubate overnight.
-
Agonist Treatment: Aspirate the medium, wash once with warm PBS, and add fresh medium containing the desired concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time points (e.g., 1, 4, 8 hours).
-
Cell Harvesting: After incubation, place the plate on ice. Aspirate the medium and wash the cell monolayer three times with ice-cold PBS to remove unbound agonist.
-
Cell Lysis: Add 200 µL of ice-cold Lysis Buffer containing an internal standard to each well.
-
Lysate Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Precipitation: Centrifuge the lysates at >14,000 x g for 10 minutes at 4°C.
-
Sample Analysis: Transfer the supernatant to a new tube or plate for analysis by a validated LC-MS/MS method.
-
Quantification: Generate a standard curve using known concentrations of this compound in the lysis buffer. Calculate the intracellular concentration and normalize it to the cell number or total protein content.
Protocol 2: Subcellular Localization by Confocal Microscopy
This protocol allows for the visualization of the agonist's subcellular location, ideally using a fluorescently-labeled version of the agonist or by observing the translocation of its target, STING.
Figure 3: Confocal microscopy workflow for localization.
Materials:
-
Cells seeded on glass coverslips.
-
This compound.
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary antibodies: Rabbit anti-STING, Mouse anti-GM130 (Golgi marker), Mouse anti-Calreticulin (ER marker).
-
Fluorescently-labeled secondary antibodies: Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 594.
-
DAPI nuclear stain.
-
Mounting medium.
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate. Treat with this compound or vehicle control for the desired time (e.g., 60-90 minutes to observe translocation).
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash 3x with PBS and permeabilize with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash 3x with PBS and block with Blocking Buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies (diluted in Blocking Buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash 3x with PBS and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash 3x with PBS, counterstain nuclei with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides.
-
Imaging: Visualize cells using a confocal microscope. Assess the colocalization of STING with the ER and Golgi markers in treated versus untreated cells to visualize translocation.
Protocol 3: Subcellular Fractionation and Western Blotting
This biochemical method separates cellular compartments to determine where STING and its phosphorylated, active form are located after agonist treatment.
Figure 4: Subcellular fractionation and analysis workflow.
Materials:
-
Treated and untreated cell pellets.
-
Hypotonic Fractionation Buffer (e.g., containing HEPES, KCl, MgCl2, EDTA, EGTA, and protease/phosphatase inhibitors).
-
Dounce homogenizer or syringe with a narrow-gauge needle (e.g., 27G).
-
Centrifuges (standard and ultracentrifuge).
-
Antibodies: anti-STING, anti-p-STING (Ser366), anti-p-IRF3 (Ser396), anti-Lamin B1 (nuclear marker), anti-Calreticulin (ER marker), anti-GAPDH (cytosolic marker).
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold hypotonic Fractionation Buffer and incubate on ice for 20 minutes to swell the cells.
-
Homogenization: Lyse the cells by passing the suspension through a 27-gauge needle 10-15 times.
-
Nuclear Fraction: Centrifuge the homogenate at ~700 x g for 5 minutes at 4°C. The pellet contains the nuclei. The supernatant contains cytoplasm, mitochondria, and microsomes (ER/Golgi).
-
Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at ~10,000 x g for 10 minutes at 4°C. The pellet contains the mitochondria.
-
Microsomal and Cytosolic Fractions: Transfer the resulting supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C. The pellet contains the microsomal fraction (ER and Golgi), and the supernatant is the cytosolic fraction.
-
Western Blotting: Lyse each pelleted fraction and measure protein concentration. Separate equal amounts of protein from each fraction by SDS-PAGE, transfer to a membrane, and probe with antibodies against STING, p-STING, and organelle-specific markers to confirm fraction purity and determine protein localization.
References
Methodological & Application
Application Notes and Protocols for STING Agonist-10 in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of STING (Stimulator of Interferon Genes) agonists, with a focus on a representative agonist, herein referred to as STING agonist-10, a placeholder for various novel synthetic agonists. This document details the underlying mechanism of action, experimental protocols for efficacy studies in animal models, and key quantitative outcomes.
Introduction
The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2][3][4] This response is pivotal for anti-viral defense and anti-tumor immunity.[1] Pharmacological activation of STING with agonists has emerged as a promising therapeutic strategy to convert immunologically "cold" tumors, which are poorly infiltrated by immune cells, into "hot," T cell-inflamed tumors that are more susceptible to immunotherapy. STING agonists have demonstrated potent anti-tumor efficacy in various preclinical cancer models, both as monotherapy and in combination with immune checkpoint inhibitors.
Mechanism of Action: The STING Signaling Pathway
Upon binding of a STING agonist, the STING protein, localized on the endoplasmic reticulum, undergoes a conformational change. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3) and IκB kinase (IKK). Phosphorylated IRF3 translocates to the nucleus to drive the expression of type I IFNs (IFN-α/β). This cascade initiates a robust anti-tumor response characterized by:
-
Activation of Dendritic Cells (DCs): Type I IFNs stimulate DCs to mature and enhance their antigen presentation capabilities.
-
Priming and Recruitment of T Cells: Activated DCs migrate to lymph nodes to prime naive T cells, leading to the generation of tumor-specific cytotoxic CD8+ T cells that infiltrate the tumor.
-
Remodeling the Tumor Microenvironment (TME): The influx of immune cells and the secretion of inflammatory cytokines transform the TME from an immunosuppressive to an immunogenic state.
References
Application Notes and Protocols: STING Agonist-10 for Cancer Immunotherapy Research
For Research Use Only.
Introduction
STING (Stimulator of Interferon Genes) is a critical signaling adaptor protein that plays a pivotal role in the innate immune system.[1][2][3][4] Activation of the STING pathway is triggered by the presence of cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that which occurs within tumor cells.[1] Upon activation, STING initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, promotes the maturation of dendritic cells (DCs), enhances the cross-priming of antigen-specific CD8+ T cells, and facilitates the recruitment of immune cells into the tumor microenvironment, ultimately leading to a potent anti-tumor immune response. STING agonists are molecules designed to intentionally activate this pathway and are being actively investigated as promising cancer immunotherapeutic agents.
STING Agonist-10 is a potent, synthetic, non-cyclic dinucleotide small molecule agonist of human STING. These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in in vitro and in vivo cancer immunotherapy research.
Mechanism of Action
This compound directly binds to and activates the STING protein located on the endoplasmic reticulum. This binding induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β) and other inflammatory genes. The secreted type I interferons can then act in an autocrine and paracrine manner to amplify the anti-tumor immune response.
Figure 1: STING Signaling Pathway Activation by this compound.
Quantitative Data Summary
The efficacy of this compound has been demonstrated in various in vitro and in vivo models. The following tables summarize representative quantitative data.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Readout | EC50 Value (µM) |
| IRF-Luciferase Reporter Assay | THP1-Dual™ Cells | Luciferase Activity | 0.8 - 3.5 |
| Cytokine Release Assay | Human PBMCs | IFN-β Production | 1.5 - 8.0 |
| Cytokine Release Assay | Murine DC2.4 Cells | CXCL10 Production | 0.5 - 5.0 |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Tumor Model | Mouse Strain | Treatment Regimen | Tumor Growth Inhibition (%) | Complete Response Rate (%) |
| B16-F10 Melanoma | C57BL/6 | 25 µg, intratumoral, days 7, 10, 13 | ~70% | ~20% |
| CT26 Colon Carcinoma | BALB/c | 50 µg, intratumoral, days 8, 11, 14 | ~85% | ~40% |
| 4T1 Breast Cancer | BALB/c | 50 µg, intratumoral, + anti-PD-1, days 9, 12, 15 | >90% | ~60% |
Experimental Protocols
Protocol 1: In Vitro STING Pathway Activation using a Reporter Cell Line
This protocol describes the measurement of STING pathway activation by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter in THP1-Dual™ cells.
Materials:
-
THP1-Dual™ KI-hSTING cells (InvivoGen)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and relevant selection antibiotics
-
This compound
-
Luciferase assay reagent (e.g., QUANTI-Luc™, InvivoGen)
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
Figure 2: Workflow for In Vitro STING Activation Assay.
Protocol 2: In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model
This protocol provides a general framework for assessing the anti-tumor activity of this compound in a syngeneic mouse tumor model.
Materials:
-
6-8 week old female C57BL/6 or BALB/c mice
-
B16-F10 melanoma or CT26 colon carcinoma cells
-
This compound formulated in a suitable vehicle (e.g., sterile saline)
-
Calipers for tumor measurement
-
Syringes and needles for tumor implantation and treatment
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Treatment Administration: Administer this compound (e.g., 25-50 µg) or vehicle via intratumoral injection on specified days (e.g., days 7, 10, and 13 post-implantation).
-
Continued Monitoring: Continue to monitor tumor growth and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach a predetermined size limit or at the end of the study period for analysis of tumor-infiltrating lymphocytes (TILs) and other immunological parameters.
Figure 3: Workflow for In Vivo Anti-Tumor Efficacy Study.
Safety and Handling
This compound is for research use only and is not for human or veterinary use. Standard laboratory safety precautions should be observed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For detailed safety information, please refer to the Safety Data Sheet (SDS).
Ordering Information
For information on purchasing this compound, please contact our sales department or visit our website.
Disclaimer: The experimental protocols provided are intended as a guide. Researchers may need to optimize conditions for their specific experimental setup and cell lines. The data presented are representative and may vary depending on the experimental conditions.
References
Application Notes and Protocols: Enhancing Anti-Tumor Immunity with STING Agonist-10 in Combination with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic combination of innate immune activation and checkpoint inhibition represents a promising frontier in cancer immunotherapy. Stimulator of Interferon Genes (STING) agonists, such as STING agonist-10, have emerged as potent activators of the innate immune system, capable of transforming the tumor microenvironment from immunologically "cold" to "hot." This application note provides a comprehensive overview and detailed protocols for utilizing this compound in conjunction with immune checkpoint inhibitors to enhance anti-tumor responses.
The activation of the cGAS-STING pathway initiates a cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2][3][4][5] This, in turn, promotes the maturation of dendritic cells (DCs), enhances antigen presentation, and facilitates the recruitment and activation of tumor-specific T cells. However, tumors can employ mechanisms to evade this immune assault, notably through the upregulation of immune checkpoint proteins like PD-L1.
Checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, work by blocking these "brakes" on the immune system, thereby unleashing the full cytotoxic potential of T cells against cancer cells. The synergy between STING agonists and checkpoint inhibitors lies in a dual approach: the STING agonist primes and invigorates the anti-tumor immune response, while the checkpoint inhibitor ensures that this response is not prematurely suppressed. Preclinical and early clinical studies have demonstrated that this combination can lead to more profound and durable anti-tumor effects than either agent alone, even in tumors resistant to checkpoint inhibitor monotherapy.
Signaling Pathways
To effectively utilize this combination therapy, a thorough understanding of the underlying signaling pathways is crucial.
STING Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA.
Caption: The cGAS-STING signaling pathway is initiated by cytosolic dsDNA, leading to the production of Type I interferons and inflammatory cytokines.
Checkpoint Inhibitor Mechanism of Action
Immune checkpoint inhibitors block the signals that tumors use to suppress T cell activity.
References
Application Notes and Protocols for STING Agonist-10 Delivery Systems and Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive potent anti-tumor immunity. STING agonists, which mimic the natural ligands of the STING protein, have emerged as a promising class of cancer immunotherapeutics. However, the therapeutic potential of STING agonists is often limited by challenges such as poor membrane permeability, rapid degradation, and systemic toxicity. To overcome these hurdles, various delivery systems and formulations have been developed to enhance the targeted delivery and efficacy of STING agonists. This document provides detailed application notes and experimental protocols for the formulation, characterization, and evaluation of STING agonist-10 delivery systems.
STING Signaling Pathway
The canonical cGAS-STING signaling pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections or cellular damage. Cyclic GMP-AMP synthase (cGAS) recognizes and binds to cytosolic dsDNA, leading to the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP)[1][2]. cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein[1][2]. This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus[1]. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines. The STING pathway can also activate the NF-κB signaling cascade, further contributing to the inflammatory response.
References
Application Notes and Protocols: Dissolution and Use of STING Agonist-10 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, initiating a potent type I interferon (IFN) response.[1][2] Pharmacological activation of STING is a promising therapeutic strategy for cancer and infectious diseases.[3][4] STING agonist-10 is a small molecule cyclic urea activator of the STING pathway.[5] This document provides detailed protocols for the dissolution of this compound and its application in cell culture experiments to stimulate the STING signaling cascade.
Data Presentation: Solubility of STING Agonists
While specific solubility data for this compound is not widely published, data from structurally similar non-nucleotide, small-molecule STING agonists provide a strong reference for selecting an appropriate solvent. Dimethyl sulfoxide (DMSO) is the standard solvent for this class of compounds.
Table 1: Summary of Solubility Data for Representative Small-Molecule STING Agonists
| Compound Name | Recommended Solvent | Max Stock Concentration | Storage of Stock Solution | Source |
| STING agonist-1 (G10) | DMSO | 63 mg/mL (146.21 mM) | -20°C for 1 month | |
| STING agonist G10 | DMSO | 10 mM | -80°C for 6 months | |
| STING agonist-26 | DMSO (ultrasonication recommended) | 100 mg/mL (121.96 mM) | -20°C for several months |
Based on this information, high-quality, anhydrous DMSO is the recommended solvent for preparing a high-concentration stock solution of this compound.
Signaling Pathway
The cGAS-STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cell's cytoplasm, a danger signal associated with viral infection or cellular damage. The enzyme cyclic GMP-AMP synthase (cGAS) binds to this cytosolic dsDNA. This binding activates cGAS to synthesize the second messenger 2',3'-cyclic GMP-AMP (cGAMP) from ATP and GTP. cGAMP then binds to the STING protein, which resides on the endoplasmic reticulum (ER) membrane. This binding event triggers a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1 subsequently phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 forms a dimer, translocates to the nucleus, and drives the transcription of genes encoding type I interferons (e.g., IFN-β) and other inflammatory cytokines, mounting an innate immune response.
Experimental Protocols
Safety Precautions: Always handle chemical compounds in accordance with standard laboratory safety procedures. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a high-concentration stock solution in DMSO and subsequent dilution to a working concentration in cell culture medium.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Vortexer
-
Ultrasonic bath (optional, but recommended)
Procedure:
-
Prepare Stock Solution (e.g., 10 mM): a. Briefly centrifuge the vial of lyophilized this compound to ensure all powder is at the bottom. b. Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). c. Add the calculated volume of high-quality DMSO to the vial. d. Vortex the solution thoroughly for 1-2 minutes to dissolve the compound. e. If the compound does not fully dissolve, place the tube in an ultrasonic bath for a few minutes until the solution is clear. Warming the tube to 37°C can also aid dissolution. f. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. g. Store the stock solution aliquots at -20°C or -80°C.
-
Prepare Working Solution: a. On the day of the experiment, thaw an aliquot of the stock solution at room temperature. b. Perform serial dilutions of the stock solution in pre-warmed, complete cell culture medium to achieve the desired final concentrations for treating cells. c. It is critical to prepare a vehicle control using the same final concentration of DMSO that is present in the highest concentration of the STING agonist treatment group. d. Mix the working solutions well by gentle pipetting or vortexing before adding to the cells. Use the diluted agonist immediately.
Protocol 2: In Vitro Cell Treatment and Pathway Activation Assay
This protocol provides a general framework for treating cells with this compound and assessing pathway activation. The human monocytic cell line THP-1 or murine macrophage line RAW 264.7 are commonly used models.
Materials:
-
THP-1 or RAW 264.7 cells
-
Complete cell culture medium
-
Multi-well cell culture plates (e.g., 96-well or 24-well)
-
This compound working solutions and vehicle control (from Protocol 1)
-
Assay-specific reagents (e.g., ELISA kit for IFN-β, luciferase assay substrate)
Procedure:
-
Cell Seeding: a. Culture cells to a healthy, sub-confluent state. b. Seed cells into the appropriate multi-well plates at a density that will result in 70-80% confluency at the time of treatment. For example, seed RAW 264.7 cells at 2 x 10⁵ cells/mL in a 96-well plate. c. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Cell Treatment: a. Carefully aspirate the old medium from the cells. b. Add the prepared this compound working solutions (and vehicle control) to the respective wells. c. Incubate the cells for the desired time period. The optimal incubation time can range from 4 to 24 hours, depending on the cell type and the specific downstream analysis.
-
Downstream Analysis: a. Cytokine Measurement (ELISA): After incubation, carefully collect the cell culture supernatant. Analyze the supernatant for the presence of secreted cytokines, such as IFN-β, using a commercially available ELISA kit according to the manufacturer's instructions. b. Reporter Gene Assay: If using a reporter cell line (e.g., THP1-Dual™ cells with an IRF-inducible luciferase reporter), measure the reporter activity. After incubation, add the appropriate luciferase assay reagent to each well and measure luminescence with a plate reader. c. Western Blotting: To analyze protein phosphorylation, lyse the cells after treatment and perform Western blotting to detect phosphorylated forms of STING, TBK1, or IRF3.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the activity of this compound in a cell-based assay.
References
- 1. researchgate.net [researchgate.net]
- 2. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Novel Small Molecule STING Agonist Reshaping the Immunomicroenvironment of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: STING Agonist Dose-Response in THP-1 Cells
These application notes provide a detailed protocol for determining the dose-response curve of a STING (Stimulator of Interferon Genes) agonist in the human monocytic THP-1 cell line. This information is crucial for researchers, scientists, and drug development professionals working on novel immunotherapies targeting the STING pathway.
Introduction
The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust type I interferon (IFN) and pro-inflammatory cytokine response.[1][2][3] Pharmacological activation of STING holds significant therapeutic potential for various applications, including cancer immunotherapy and as a vaccine adjuvant. THP-1 cells, a human monocytic leukemia cell line, are widely used to study the cGAS-STING pathway as they endogenously express the necessary components and mount a measurable response to STING agonists.[4] This document outlines the necessary protocols to culture THP-1 cells, perform a dose-response experiment with a STING agonist, and quantify the resulting activation of the STING pathway.
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data for the dose-dependent activation of STING in THP-1 cells by a generic STING agonist. The data is presented as the half-maximal effective concentration (EC50) for the induction of Interferon-β (IFN-β), a key downstream cytokine in the STING pathway.
| Parameter | Value | Cell Line | Assay |
| EC50 (IFN-β Production) | 1.5 µM | THP-1 | ELISA |
| Incubation Time | 24 hours | THP-1 | ELISA |
Signaling Pathway
The activation of the STING pathway begins with the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS).[1] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, which is located on the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β. Activated STING can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.
References
Measuring Cytokine Induction after STING Agonist Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This response is pivotal in orchestrating an anti-tumor immune response by activating dendritic cells, promoting T cell priming, and recruiting immune cells to the tumor microenvironment.[1][2][3] Pharmacological activation of STING using agonists is a promising strategy in cancer immunotherapy.[4][5] This document provides detailed application notes and protocols for measuring cytokine induction following treatment with a model STING agonist.
Mechanism of Action: The cGAS-STING Signaling Pathway
The canonical STING signaling pathway is initiated by the binding of cyclic GMP-AMP synthase (cGAS) to cytosolic double-stranded DNA (dsDNA). This binding activates cGAS to synthesize the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein, inducing its conformational change and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the transcription of type I interferons, such as IFN-β. Concurrently, the STING-TBK1 complex can also activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.
Quantitative Data Summary
The efficacy of STING agonists in inducing cytokine production can be quantified using various in vitro and in vivo assays. The following tables summarize representative data for well-characterized synthetic STING agonists.
Table 1: In Vitro Activity of a Model STING Agonist
| Cell Line | Assay Type | Readout | EC50 Value (µM) |
| THP1-Dual™ KI-hSTING | Reporter Assay | IRF-Luciferase | 0.5 - 5.0 |
| Human PBMCs | Cytokine Release | IFN-β Production | 1.0 - 10.0 |
| Murine Dendritic Cells (DC2.4) | Cytokine Release | CXCL10 Production | 0.8 - 8.0 |
Table 2: In Vivo Cytokine Induction by a Model STING Agonist in Tumor-Bearing Mice
| Cytokine | Fold Increase vs. Vehicle (Day 1) | Fold Increase vs. Vehicle (Day 8) |
| CXCL10 | ~5-10 | ~3-7 |
| CCL5 | ~4-8 | ~2-5 |
| IFN-γ | ~3-6 | ~2-4 |
| IL-6 | ~8-15 | ~2-6 |
| TNF-α | ~6-12 | ~2-5 |
Note: The data presented are representative and may vary depending on the specific STING agonist, cell type, and experimental conditions.
Experimental Protocols
Protocol 1: In Vitro STING Activation and Cytokine Measurement
This protocol describes the measurement of cytokine release from cultured cells following treatment with a STING agonist.
Materials:
-
Immune cells (e.g., THP-1 monocytes, peripheral blood mononuclear cells (PBMCs), or bone marrow-derived dendritic cells)
-
Complete cell culture medium
-
Model STING agonist
-
96-well cell culture plates
-
ELISA kits for target cytokines (e.g., IFN-β, TNF-α, IL-6, CXCL10)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and incubate for 24 hours. For example, seed THP-1 cells at 100,000 cells per well.
-
Compound Preparation: Prepare serial dilutions of the STING agonist in complete culture medium.
-
Cell Treatment: Remove the existing medium from the cells and add the diluted agonist. Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification (ELISA):
-
Coat a 96-well ELISA plate with the capture antibody overnight.
-
Wash the plate and block with a suitable blocking buffer.
-
Add cell culture supernatants and standards to the plate and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP).
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance using a plate reader.
-
-
Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Protocol 2: In Vivo STING Agonist Administration and Cytokine Analysis
This protocol provides a general framework for assessing cytokine induction in a syngeneic mouse tumor model following intratumoral administration of a STING agonist.
Materials:
-
6-8 week old C57BL/6 or BALB/c mice
-
Syngeneic tumor cells (e.g., B16-F10 melanoma or CT26 colon carcinoma)
-
Model STING agonist formulated in a suitable vehicle
-
Calipers for tumor measurement
-
Syringes and needles
-
Blood collection tubes
-
ELISA kits for murine cytokines
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days.
-
Randomization: Randomize mice into treatment and vehicle control groups.
-
Treatment Administration: Administer the STING agonist (e.g., 25-50 µg) or vehicle via intratumoral injection on specified days.
-
Sample Collection: At desired time points post-treatment (e.g., 24, 48, 72 hours), collect blood via cardiac puncture or tail vein bleeding.
-
Serum Preparation: Allow blood to clot and then centrifuge to obtain serum.
-
Cytokine Quantification (ELISA): Measure the serum levels of target cytokines using ELISA as described in Protocol 1.
-
Data Analysis: Compare the cytokine levels in the treatment groups to the vehicle control group.
Conclusion
The protocols and data presented here provide a comprehensive guide for researchers to effectively measure cytokine induction following treatment with STING agonists. The activation of the STING pathway and the subsequent cytokine storm are key indicators of the immunomodulatory potential of these therapeutic agents. Careful and quantitative assessment of this response is crucial for the development of novel and effective cancer immunotherapies.
References
- 1. STING agonist enhances the efficacy of programmed death-ligand 1 monoclonal antibody in breast cancer immunotherapy by activating the interferon-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. STING agonist inflames the pancreatic cancer immune microenvironment and reduces tumor burden in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | The Human-Specific STING Agonist G10 Activates Type I Interferon and the NLRP3 Inflammasome in Porcine Cells [frontiersin.org]
Application Notes and Protocols for Intratumoral Injection of STING Agonist-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive potent anti-tumor immunity.[1][2][3] Cytosolic DNA, a hallmark of cellular stress and pathogen invasion, triggers the activation of cyclic GMP-AMP synthase (cGAS), which in turn produces the second messenger cyclic GMP-AMP (cGAMP).[1][2] cGAMP binds to and activates STING, leading to a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This reshapes the tumor microenvironment from an immunosuppressive to an immunologically "hot" state, facilitating the recruitment and activation of cytotoxic T lymphocytes and other immune cells to attack the tumor.
STING agonist-10 is a synthetic small molecule designed to directly activate the STING protein, mimicking the action of natural ligands. Intratumoral (IT) administration of this compound is a promising therapeutic strategy to elicit a robust, localized anti-tumor immune response while potentially minimizing systemic toxicities associated with other delivery routes. These application notes provide a detailed protocol for the intratumoral injection of this compound in preclinical murine models, along with representative data and a description of the underlying signaling pathway.
STING Signaling Pathway
The activation of the STING pathway by an agonist initiates a cascade of events culminating in an anti-tumor immune response.
Caption: Diagram of the STING signaling pathway activated by this compound.
Experimental Protocols
Materials and Reagents
-
This compound (lyophilized powder)
-
Sterile, endotoxin-free Phosphate-Buffered Saline (PBS)
-
Sterile, endotoxin-free Dimethyl Sulfoxide (DMSO) (if required for solubilization)
-
Syringes (e.g., 0.3 mL or 0.5 mL insulin syringes) with permanently attached needles (e.g., 28-30 gauge)
-
Calipers for tumor measurement
-
Appropriate personal protective equipment (PPE)
Animal Models
-
Syngeneic mouse models are recommended to evaluate immune-mediated anti-tumor effects. Commonly used models for STING agonist studies include CT26 (colon carcinoma), B16-F10 (melanoma), and MC38 (colon adenocarcinoma).
-
Mice should be 6-8 weeks old at the time of tumor inoculation.
-
Tumors are typically established by subcutaneous injection of tumor cells into the flank of the mice.
-
Treatment should commence when tumors reach a palpable size, typically 50-100 mm³.
Preparation of this compound Formulation
-
Reconstitution: Aseptically reconstitute the lyophilized this compound powder with sterile, endotoxin-free PBS or another appropriate vehicle to a desired stock concentration (e.g., 1 mg/mL). If the agonist has low aqueous solubility, it may first be dissolved in a minimal amount of DMSO and then diluted with PBS. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
-
Dilution: On the day of injection, dilute the stock solution to the final working concentration using sterile PBS. The final concentration should be calculated based on the desired dose and a fixed injection volume (e.g., 50 µL).
Intratumoral Injection Workflow
The following diagram outlines the key steps for the intratumoral administration of this compound.
Caption: A typical workflow for preclinical intratumoral injection studies.
Detailed Intratumoral Injection Procedure
-
Animal Preparation: Anesthetize the mouse if necessary, although brief restraint is often sufficient for experienced handlers.
-
Tumor Identification: Clearly identify the palpable tumor mass.
-
Injection:
-
Gently pinch the skin around the tumor to lift and stabilize it.
-
Insert the needle into the center of the tumor mass. The needle should be inserted at a shallow angle to ensure the injectate is delivered within the tumor and does not leak out.
-
Slowly inject the prepared dose of this compound (typically 25-50 µL).
-
Hold the needle in place for a few seconds after injection to allow for diffusion and prevent backflow.
-
Withdraw the needle slowly.
-
-
Post-injection Monitoring: Monitor the animal for any immediate adverse reactions. Return the animal to its cage and monitor regularly for tumor growth, body weight changes, and overall health.
Data Presentation
Preclinical Dosing and Efficacy of Intratumoral STING Agonists
The following table summarizes representative dosing and efficacy data from preclinical studies using various STING agonists administered intratumorally.
| STING Agonist | Mouse Model | Dose per Injection | Dosing Schedule | Efficacy Outcome | Reference |
| ADU-S100 | CT26 | 100 µg | 3 doses, 3 days apart | 90% complete tumor regression | |
| ALG-031048 | CT26 | 25 µg or 100 µg | 3 doses, 3 days apart | 90% complete tumor regression at 100 µg | |
| c-di-GMP | B16.OVA | 25 µg | Single dose | Delayed tumor growth | |
| CDA (cyclic-di-AMP) | B16F10 | 2 µg - 5 µg | Single dose | Potent antitumor efficacy | |
| IACS-8779 | Canine Glioma | 5-20 µg | Every 4-6 weeks (2 cycles) | Dose-dependent radiographic responses |
Pharmacodynamic Biomarkers
Activation of the STING pathway leads to measurable changes in the tumor microenvironment. The table below lists key biomarkers and methods for their assessment.
| Biomarker | Sample Type | Assay | Expected Outcome |
| Type I Interferons (IFN-α/β) | Tumor homogenate, Serum | ELISA, Luminex | Increased levels post-injection |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Tumor homogenate, Serum | ELISA, Luminex | Increased levels post-injection |
| Chemokines (e.g., CXCL10) | Tumor homogenate | ELISA, qPCR | Upregulation, promoting T cell recruitment |
| Immune Cell Infiltration (CD8+ T cells, NK cells) | Tumor tissue | Immunohistochemistry (IHC), Flow Cytometry | Increased infiltration of effector immune cells |
| Dendritic Cell (DC) Activation (CD80, CD86) | Tumor-draining lymph nodes, Tumor | Flow Cytometry | Upregulation of activation markers |
Conclusion
Intratumoral injection of this compound represents a potent strategy for in situ cancer vaccination, transforming the tumor into an immunogenic hub. The protocols and data presented here provide a framework for preclinical evaluation of this therapeutic approach. Careful consideration of the animal model, dosing regimen, and pharmacodynamic endpoints is crucial for successful investigation and translation to clinical settings. While preclinical studies have shown remarkable efficacy, clinical trials in humans have demonstrated more modest response rates, highlighting the need for further research into combination therapies and patient selection strategies. The combination of STING agonists with immune checkpoint inhibitors, for example, has shown synergistic effects in preclinical models and is an active area of clinical investigation.
References
Troubleshooting & Optimization
STING agonist-10 solubility and stability issues
Welcome to the technical support center for STING Agonist-10. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of STING agonists. Please note that "this compound" is a placeholder name, and the data presented here are representative of common non-nucleotide, small molecule STING agonists such as MSA-2 and diABZI, which are frequently used in research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent. Many non-nucleotide STING agonists, such as MSA-2, exhibit good solubility in DMSO, often up to 100 mM.[1] When preparing aqueous solutions for cell-based assays, it is crucial to first dissolve the compound in DMSO and then dilute this stock solution into your aqueous buffer or cell culture medium. Direct dissolution in aqueous buffers is generally not recommended due to the hydrophobic nature of many synthetic STING agonists.
Q2: I am observing precipitation of my STING agonist when I dilute the DMSO stock in my aqueous buffer. What can I do?
A2: This is a common issue arising from the poor aqueous solubility of the compound. Here are several troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of the STING agonist in your aqueous solution.
-
Increase the DMSO Concentration: While not always feasible due to potential cellular toxicity, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) can help maintain solubility. However, always run a vehicle control to account for any effects of DMSO on your experimental system.
-
Use a Surfactant: For in vivo formulations, surfactants like Tween 80 can be used to improve solubility. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[2][3]
-
Sonication: Gentle sonication in a water bath can help to dissolve small particles that may have precipitated out of solution.
-
Warm the Solution: Gently warming the solution to 37°C may aid in dissolution, but be cautious about the thermal stability of your specific agonist.
Q3: How should I store my this compound solutions?
A3: For long-term stability, it is recommended to store the lyophilized powder at -20°C. DMSO stock solutions should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. When stored properly, DMSO stock solutions can be stable for several months. Aqueous dilutions should be prepared fresh for each experiment and used immediately to avoid degradation and precipitation.
Q4: My STING agonist appears to be losing activity over time in my experiments. What could be the cause?
A4: Loss of activity can be attributed to several factors:
-
Degradation: STING agonists can be susceptible to hydrolysis, especially in aqueous solutions. It is crucial to prepare fresh dilutions for each experiment from a frozen DMSO stock.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware. To mitigate this, use low-adhesion microplates and pipette tips.
-
Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing your DMSO stock solution can lead to degradation of the compound. Prepare small, single-use aliquots to minimize this.
-
Improper Storage: Storing stock solutions at 4°C or room temperature for extended periods can accelerate degradation. Always store at -20°C.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Media
| Symptom | Possible Cause | Suggested Solution |
| Precipitate forms immediately upon dilution of DMSO stock into buffer or media. | The compound has low aqueous solubility and has exceeded its solubility limit. | 1. Decrease the final concentration of the agonist.2. Prepare a serial dilution in your aqueous medium.3. For in vitro work, ensure the final DMSO concentration is consistent across all samples and include a vehicle control. |
| The solution is cloudy or hazy after dilution. | Micro-precipitation or formation of a colloidal suspension. | 1. Gently vortex and sonicate the solution in a water bath.2. If the solution does not clear, it is likely supersaturated and a lower concentration should be used. |
Issue 2: Inconsistent Experimental Results
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicate wells or experiments. | 1. Inconsistent dissolution of the compound.2. Degradation of the compound in aqueous solution.3. Adsorption of the compound to plasticware. | 1. Ensure the DMSO stock is fully dissolved before making aqueous dilutions.2. Prepare fresh aqueous dilutions for each experiment immediately before use.3. Use low-adhesion labware. |
| Loss of agonist activity in later experiments compared to initial ones. | Degradation of the DMSO stock solution due to improper storage or multiple freeze-thaw cycles. | 1. Aliquot the initial DMSO stock into single-use vials and store at -20°C.2. Avoid repeated freeze-thaw cycles of the same stock aliquot. |
Data Presentation
Table 1: Solubility of Representative Non-Nucleotide STING Agonists
| Compound | Solvent | Maximum Concentration | Reference |
| MSA-2 | DMSO | 100 mM | [1] |
| G10 (STING agonist-1) | DMSO | 63 mg/mL (~146 mM) | |
| STING agonist-26 | DMSO | 100 mg/mL (~122 mM) |
Note: The solubility of specific STING agonists can vary. Always refer to the manufacturer's product data sheet for the most accurate information.
Experimental Protocols
Protocol 1: Preparation of STING Agonist Stock Solution
Objective: To prepare a high-concentration stock solution of a non-nucleotide STING agonist for use in in vitro and in vivo experiments.
Materials:
-
Lyophilized STING agonist powder
-
High-purity, anhydrous DMSO
-
Sterile, low-adhesion microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized STING agonist to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, sterile, low-adhesion microcentrifuge tubes.
-
Store the aliquots at -20°C.
Protocol 2: In Vitro STING Activation Assay using a Reporter Cell Line
Objective: To measure the activation of the STING pathway in response to a STING agonist using a reporter cell line (e.g., THP1-Dual™ KI-hSTING cells).
Materials:
-
THP1-Dual™ KI-hSTING cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
STING agonist DMSO stock solution
-
Luciferase assay reagent
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the STING agonist DMSO stock in complete culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and non-toxic (typically ≤ 0.5%).
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit a four-parameter logistic curve to determine the EC50 value.
Visualizations
Caption: The cGAS-STING signaling pathway.
Caption: Workflow for an in vitro STING activation reporter assay.
References
Technical Support Center: Optimizing STING Agonist-10 for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing STING Agonist-10 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in cell-based assays?
A1: For initial experiments, a dose-response curve is recommended to determine the optimal concentration. A typical starting range for many cyclic dinucleotide (CDN) STING agonists is from 0.1 µM to 50 µM.[1] The optimal concentration can vary significantly based on the cell type, assay readout, and delivery method.
Q2: How can I confirm that the STING pathway is activated in my experiment?
A2: STING pathway activation can be confirmed through several methods:
-
Western Blotting: Assess the phosphorylation of key downstream proteins such as STING (at Ser366 for human), TBK1 (at Ser172), and IRF3 (at Ser366).[1][2] An increase in phosphorylation indicates pathway activation.
-
Cytokine Measurement: Quantify the secretion of downstream cytokines, particularly IFN-β and CXCL10, using ELISA.[1][3]
-
Reporter Assays: Utilize a cell line engineered with a luciferase reporter gene under the control of an IFN-stimulated response element (ISRE).
-
Gene Expression Analysis: Measure the mRNA levels of STING-dependent genes like IFNB1 and CXCL10 via RT-qPCR.
Q3: Why am I not observing any STING activation after treating my cells with this compound?
A3: Several factors could lead to a lack of STING activation. Consider the following:
-
Low STING Expression: The cell line you are using may not express sufficient levels of STING protein. Verify STING expression by Western blot. Cell lines like THP-1 and RAW264.7 are known to have a functional STING pathway.
-
Inefficient Cytosolic Delivery: this compound, like other CDNs, is a charged molecule and may not efficiently cross the cell membrane. Consider using a transfection reagent or electroporation to facilitate its entry into the cytoplasm.
-
Agonist Degradation: The agonist may be degraded by nucleases. It is recommended to prepare fresh solutions for each experiment and minimize freeze-thaw cycles.
-
Defective Downstream Signaling: Components of the STING pathway downstream of STING may be non-functional in your cell line.
Q4: I am observing high levels of cell death in my cultures after treatment with this compound. What could be the cause?
A4: Excessive cell toxicity can be due to:
-
Overstimulation of the STING Pathway: High concentrations of the agonist can lead to a hyperinflammatory response and subsequent cell death. Refer to your dose-response curve to select a concentration that provides robust activation without excessive toxicity.
-
Solvent Toxicity: If using a solvent like DMSO to dissolve the agonist, ensure the final concentration in the cell culture medium is not toxic (typically <0.5% for DMSO).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low STING Activation | 1. Low STING Expression: The cell line may not express sufficient levels of STING. 2. Inefficient Cytosolic Delivery: The agonist is not reaching the cytoplasm. 3. Agonist Degradation: The agonist is not stable under the experimental conditions. 4. Defective Downstream Signaling: Other proteins in the pathway are non-functional. | 1. Verify STING protein expression via Western blot. Consider using a different cell line known to have a functional STING pathway (e.g., THP-1, RAW264.7). 2. Use a transfection reagent (e.g., Lipofectamine) or electroporation to improve delivery. 3. Prepare fresh agonist solutions for each experiment and minimize freeze-thaw cycles. 4. Check for the expression and phosphorylation of downstream proteins like TBK1 and IRF3. |
| High Cell Death/Toxicity | 1. Excessive STING Activation: The agonist concentration is too high. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high. | 1. Perform a dose-response curve to identify a non-toxic, effective concentration. 2. Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cells (e.g., <0.5% for DMSO). |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Inaccurate Pipetting: Errors in agonist dilution or addition. 3. Edge Effects in Multi-well Plates: Evaporation leading to changes in concentration in outer wells. | 1. Ensure a homogenous cell suspension and consistent seeding density. 2. Use a master mix for preparing treatment solutions to ensure consistency. 3. Avoid using the outer wells of multi-well plates for experimental conditions; fill them with sterile PBS or media instead. |
Quantitative Data Summary
Table 1: Representative Effective Concentrations of STING Agonists in In Vitro Assays
| Cell Line | Agonist | Assay | Effective Concentration | Observed Effect | Reference |
| RAW264.7 | LPS (activates STING pathway indirectly) | NO Production | 20 µM (26 h) | Inhibition of NO production | |
| RAW264.7 | LPS | iNOS Expression | 2.5-10 µM (26 h) | Significant inhibition of iNOS expression | |
| THP-1 Reporter Cells | SHR1032 (non-CDN agonist) | Reporter Assay | EC50 = 0.03 µM | Potent activation of STING | |
| THP1-Dual™ Cells | diABZI-amine | IRF-luciferase Reporter | EC50 = 0.144 nM | STING activation |
Note: EC50 values are highly dependent on the specific agonist, cell line, and experimental conditions. Researchers should determine the optimal concentration for this compound empirically.
Experimental Protocols
Protocol 1: IFN-β ELISA for STING Activation
This protocol outlines the steps for treating cells with this compound and quantifying the resulting IFN-β secretion.
Materials:
-
Target cells (e.g., THP-1 monocytes)
-
Complete cell culture medium
-
This compound
-
Transfection reagent (if required)
-
Phosphate-buffered saline (PBS)
-
Human or mouse IFN-β ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate at a density that will result in 70-90% confluency on the day of treatment. For THP-1 cells, differentiation with PMA may be required.
-
Agonist Preparation: Prepare serial dilutions of this compound in serum-free medium. If using a transfection reagent, prepare the agonist-reagent complexes according to the manufacturer's instructions.
-
Cell Treatment: Remove the culture medium from the cells and add the prepared agonist dilutions. Incubate for the desired time period (e.g., 8-24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
ELISA: Perform the IFN-β ELISA on the collected supernatants according to the kit manufacturer's protocol.
-
Data Analysis: Calculate the concentration of IFN-β in each sample based on the standard curve.
Protocol 2: Western Blot for Phosphorylated IRF3
This protocol describes how to assess STING pathway activation by detecting the phosphorylation of IRF3.
Materials:
-
Target cells seeded in 6-well plates
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibody against phospho-IRF3 (Ser366)
-
Primary antibody against total IRF3
-
Loading control antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
PVDF membrane
-
ECL substrate
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate time (e.g., 1-3 hours for phosphorylation events).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Develop the blot using an ECL substrate and visualize the protein bands.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathways and Workflows
References
STING agonist-10 toxicity and cytotoxicity assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with STING Agonist-10. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent activator of the Stimulator of Interferon Genes (STING) pathway.[1][2] The STING protein is a transmembrane protein located in the endoplasmic reticulum (ER).[3][4] Upon binding of this compound, the STING protein undergoes a conformational change, leading to its dimerization and translocation from the ER to the Golgi apparatus.[5] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then moves to the nucleus to drive the transcription of type I interferons (IFNs) and other pro-inflammatory cytokines. This cascade initiates a powerful innate immune response, which can lead to anti-tumor activity.
Q2: What are the common adverse effects or toxicities associated with this compound in preclinical studies?
A2: The primary toxicity associated with STING agonists is related to the overstimulation of the inflammatory response. Systemic administration can lead to a "cytokine storm," characterized by the excessive release of pro-inflammatory cytokines such as IFN-β, TNF-α, and IL-6. This can result in systemic inflammation, tissue damage, and in severe cases, sterile shock. In clinical trials of other STING agonists, common adverse events have included fever, chills, fatigue, and injection site pain. Chronic activation of the STING pathway has been linked to autoimmune diseases.
Q3: How can I assess the cytotoxicity of this compound in my cell line?
A3: Several in vitro assays can be used to assess the cytotoxicity of this compound. The most common are:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.
-
LDH Release Assay: This assay measures the amount of lactate dehydrogenase (LDH) released into the cell culture medium from damaged cells, which is an indicator of cytotoxicity.
-
Calcein-AM/Ethidium Homodimer-1 Staining: This fluorescent staining method distinguishes live cells (green fluorescence from Calcein-AM) from dead cells (red fluorescence from Ethidium Homodimer-1).
It is recommended to perform a dose-response curve to determine the concentration of this compound that induces cytotoxicity in your specific cell line.
Q4: I am not observing the expected level of STING pathway activation. What are some potential reasons and troubleshooting steps?
A4: Several factors can lead to suboptimal STING pathway activation. Here are some common issues and solutions:
-
Low STING Expression: The cell line you are using may have low or no expression of the STING protein. You can verify STING expression levels by Western blot. If expression is low, consider using a different cell line known to have a functional STING pathway, such as THP-1 monocytes.
-
Inefficient Delivery: STING agonists, particularly cyclic dinucleotides, are often charged molecules that do not efficiently cross the cell membrane. Using a transfection reagent or electroporation can improve cytosolic delivery.
-
Agonist Degradation: this compound may be susceptible to degradation by nucleases. It is important to prepare fresh solutions for each experiment and minimize freeze-thaw cycles.
-
Defective Downstream Signaling: Components of the STING pathway downstream of STING itself may be non-functional in your cell line. You can check the expression and phosphorylation status of key downstream proteins like TBK1 and IRF3 by Western blot.
Troubleshooting Guide
High Cell Death/Toxicity in vitro
| Possible Cause | Recommended Solution |
| Excessive STING Activation | High concentrations of this compound can lead to overstimulation of the inflammatory response and subsequent cell death. Reduce the concentration of the agonist in your experiments. |
| Off-Target Effects | The observed toxicity may not be mediated by STING. Use a STING knockout or knockdown cell line as a negative control to confirm that the cytotoxicity is STING-dependent. |
| Contamination | Ensure that your cell cultures and reagents are free from microbial contamination, which can also induce cell death. |
Inconsistent or No STING Activation in vitro
| Possible Cause | Recommended Solution |
| Low STING Expression | Confirm STING protein expression in your cell line via Western blot. If expression is low, consider using a cell line with known high STING expression (e.g., THP-1). |
| Inefficient Cytosolic Delivery | Use a transfection reagent (e.g., Lipofectamine) or electroporation to facilitate the entry of this compound into the cytoplasm. |
| Agonist Degradation | Prepare fresh solutions of this compound for each experiment. Avoid multiple freeze-thaw cycles. Consider using serum-free media during the initial incubation period to minimize nuclease activity. |
| Defective Downstream Signaling | Assess the phosphorylation of downstream proteins like TBK1 and IRF3 by Western blot to confirm the integrity of the signaling pathway. |
| Incorrect Experimental Timeline | The timing of your measurements is critical. Phosphorylation events can be detected as early as 1-3 hours post-stimulation, while cytokine production may require longer incubation times (e.g., 8-24 hours). |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of a Model STING Agonist
| Cell Line | Assay Type | Readout | IC50 Value (µM) |
| B16F10 Melanoma | MTT Assay | Cell Viability | 10 - 50 |
| CT26 Colon Carcinoma | LDH Release Assay | Cytotoxicity | 15 - 60 |
| THP-1 Monocytes | Calcein-AM/EthD-1 | Live/Dead Staining | 5 - 25 |
Note: IC50 values are representative and can vary depending on the specific STING agonist, cell line, and experimental conditions.
Table 2: In Vivo Adverse Effects of a Model STING Agonist (Murine Model)
| Administration Route | Dose | Observed Adverse Effects |
| Intratumoral | 25-50 µg | Local inflammation, transient fever |
| Intravenous | 1-5 mg/kg | Systemic inflammation, cytokine release (elevated IL-6, TNF-α), weight loss |
| Intraperitoneal | 5-10 mg/kg | Peritonitis, systemic cytokine release |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate at a density that will result in 70-90% confluency on the day of treatment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the agonist concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Assessment of STING Pathway Activation by Western Blot
Materials:
-
Target cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-pSTING, anti-STING, anti-pTBK1, anti-TBK1, anti-pIRF3, anti-IRF3, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, separate by SDS-PAGE, and transfer to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again, add chemiluminescent substrate, and image the blot.
-
Analysis: Analyze the band intensities to determine the levels of phosphorylated proteins relative to total protein and the loading control.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Cytotoxicity Assessment.
Caption: Troubleshooting Decision Tree for STING Activation.
References
- 1. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 4. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: STING Agonist-10 Therapy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with STING Agonist-10. Our goal is to help you overcome common challenges and resistance mechanisms encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is a synthetic small molecule designed to activate the Stimulator of Interferon Genes (STING) pathway.[1] Under normal physiological conditions, the STING pathway is activated by cyclic dinucleotides (CDNs) like cGAMP, which are produced by the enzyme cGAS in response to cytosolic DNA.[2][3] this compound mimics these natural ligands, binding directly to the STING protein located on the endoplasmic reticulum.[4] This binding induces a conformational change in STING, leading to its oligomerization and translocation to the Golgi apparatus.[5] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This cascade ultimately stimulates an innate immune response, leading to the activation of dendritic cells, priming of cytotoxic T cells, and the transformation of an immunologically "cold" tumor microenvironment into a "hot" one.
Q2: My cells in vitro are not responding to this compound. What are the possible reasons?
A2: Several factors could contribute to a lack of response in vitro:
-
Low or absent STING expression: The target cells may not express sufficient levels of the STING protein. Some tumor cell lines are known to have silenced STING expression.
-
Defects in downstream signaling components: Mutations or deficiencies in key proteins of the STING pathway, such as TBK1 or IRF3, can prevent a response even if STING is present and activated.
-
Rapid degradation of the agonist: this compound, like many CDN-based agonists, can be susceptible to enzymatic degradation.
-
Inefficient cellular uptake: The physicochemical properties of this compound might limit its ability to cross the cell membrane and reach the cytosolic STING protein.
-
Activation of negative regulatory pathways: Upon STING activation, cells can trigger feedback mechanisms to prevent excessive inflammation, such as the induction of autophagy which can lead to STING degradation.
Q3: We are observing initial tumor control in our animal models, but the tumors eventually relapse. What could be causing this acquired resistance?
A3: Acquired resistance to STING agonist therapy is a significant challenge and is often due to the induction of adaptive immune regulatory pathways. STING activation can lead to the upregulation of immune checkpoint proteins like Programmed Death-Ligand 1 (PD-L1) on tumor cells, which suppresses the activity of tumor-infiltrating T cells. Additionally, the tumor microenvironment can adapt by upregulating other immunosuppressive pathways involving indoleamine 2,3-dioxygenase (IDO) and cyclooxygenase-2 (COX2). These mechanisms work to dampen the initial anti-tumor immune response and allow for tumor escape.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or low type I IFN production after this compound treatment in vitro. | 1. Low/absent STING expression in the cell line. 2. Inefficient delivery of the agonist into the cytoplasm. 3. Degradation of this compound. | 1. Verify STING expression levels via Western blot or RT-qPCR. If expression is low, consider using a different cell line known to have a functional STING pathway. 2. Utilize a transfection reagent or a nanoparticle-based delivery system to enhance cytosolic delivery. 3. Ensure proper storage and handling of the agonist. Consider using a more stable, next-generation STING agonist if available. |
| In vivo monotherapy with this compound shows limited efficacy. | 1. The tumor model is weakly immunogenic ("cold"). 2. Rapid development of adaptive resistance. 3. Poor bioavailability and short half-life of the agonist. | 1. STING agonists are often more effective in "hot" tumors with pre-existing immune infiltrates. Consider combination therapies to enhance immunogenicity. 2. Combine this compound with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-PD-L1 antibodies) to block T cell exhaustion. Combination with COX2 inhibitors has also shown to be effective. 3. Explore alternative delivery strategies such as intratumoral injection to increase local concentration or encapsulation in nanoparticles to improve systemic delivery and stability. |
| High variability in experimental results. | 1. Inconsistent agonist delivery. 2. Heterogeneity in tumor size and microenvironment at the start of treatment. 3. Variations in the immune status of the animals. | 1. For in vitro studies, ensure consistent cell seeding density and transfection efficiency. For in vivo studies, standardize the injection technique and volume. 2. Start treatment when tumors have reached a consistent size range. 3. Ensure animals are age-matched and housed in a consistent environment. |
Signaling Pathways and Workflows
To assist in your experimental design and data interpretation, we have provided diagrams of the STING signaling pathway and a general workflow for evaluating resistance.
Caption: The cGAS-STING signaling pathway activated by this compound.
Caption: A logical workflow for troubleshooting resistance to this compound.
Experimental Protocols
Protocol 1: Assessment of STING Pathway Activation by Western Blot
This protocol is adapted from standard methodologies to verify the activation of the STING pathway in cell lines following treatment with this compound.
-
Cell Culture and Treatment:
-
Plate your cells of interest (e.g., murine embryonic fibroblasts or a human monocyte cell line like THP-1) in a 6-well plate.
-
Allow cells to adhere and reach 70-80% confluency.
-
Treat the cells with the desired concentration of this compound for a specified time course (e.g., 0, 1, 3, 6 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-STING (Ser366)
-
Total STING
-
Phospho-IRF3 (Ser396)
-
Total IRF3
-
A loading control (e.g., GAPDH or β-actin)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize the bands using an ECL detection system. An increase in the ratio of phosphorylated to total protein indicates pathway activation.
-
Protocol 2: In Vivo Murine Tumor Model for Evaluating Combination Therapy
This protocol outlines a general approach to test the efficacy of this compound in combination with an immune checkpoint inhibitor.
-
Tumor Implantation:
-
Subcutaneously implant a suitable number of tumor cells (e.g., 5 x 10^5 B16-F10 melanoma or CT26 colon carcinoma cells) into the flank of C57BL/6 or BALB/c mice, respectively.
-
-
Treatment Groups:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into the following treatment groups (n=8-10 mice per group):
-
Vehicle control
-
This compound alone
-
Anti-PD-1 antibody alone
-
This compound + Anti-PD-1 antibody
-
-
-
Dosing and Administration:
-
This compound: Administer via intratumoral injection (e.g., 25 µg in 50 µL PBS) on days 7, 10, and 13 post-implantation.
-
Anti-PD-1 Antibody: Administer via intraperitoneal injection (e.g., 200 µg in 100 µL PBS) on days 7, 10, and 13 post-implantation.
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
The primary endpoint is typically tumor growth delay or overall survival.
-
At the end of the study, tumors and spleens can be harvested for downstream analysis (e.g., flow cytometry to analyze immune cell infiltration or IHC for biomarker expression).
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize systemic inflammation with STING agonist-10
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing systemic inflammation when using STING Agonist-10 in pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of systemic inflammation observed with this compound administration?
A1: Systemic inflammation following this compound administration is primarily due to the broad activation of the STING (Stimulator of Interferon Genes) pathway in both immune and non-immune cells. This leads to a rapid and robust release of pro-inflammatory cytokines and chemokines, such as Type I interferons (IFN-α/β), TNF-α, IL-6, CXCL10, and CCL5, into the systemic circulation.[1][2][3][4] This systemic cytokine release can lead to a "cytokine storm," characterized by widespread inflammation and potential organ damage, which is a significant safety concern.[1]
Q2: How does the route of administration impact the systemic inflammatory response to this compound?
A2: The route of administration is a critical determinant of the systemic inflammatory profile.
-
Intratumoral (i.t.) injection is the most common approach in pre-clinical and early clinical studies to confine the STING agonist's activity to the tumor microenvironment, thereby minimizing systemic exposure and associated toxicities.
-
Systemic administration (e.g., intravenous, intramuscular) offers the potential to treat metastatic disease but poses a higher risk of inducing a potent systemic inflammatory response. However, newer generations of systemic STING agonists are being developed with modified pharmacokinetic properties to mitigate this risk.
Q3: Are there formulation strategies to reduce the systemic side effects of this compound?
A3: Yes, several formulation strategies are being explored to limit systemic exposure and reduce off-target effects:
-
Nanoparticle Encapsulation: Encapsulating this compound into nanoparticles (e.g., liposomes, biodegradable polymers) can improve its pharmacokinetic profile, enhance its delivery to the tumor, and provide a sustained release, thereby reducing the peak systemic concentration and associated inflammation.
-
Hydrogels: Injectable hydrogels can create a local depot of the STING agonist at the injection site, allowing for a slow and sustained release, which can reduce systemic toxicity.
-
Antibody-Drug Conjugates (ADCs): Conjugating this compound to a tumor-targeting antibody can facilitate its specific delivery to cancer cells, minimizing exposure to healthy tissues and thereby reducing systemic inflammation.
Q4: Can the dose and schedule of this compound be optimized to minimize systemic inflammation?
A4: Yes, dose and schedule optimization is crucial. Pre-clinical studies suggest that lower doses of STING agonists may still be effective in activating an anti-tumor immune response without inducing excessive systemic inflammation. A "hit-and-run" mechanism, where a short but potent activation of the STING pathway is sufficient to initiate an immune response, is being explored. Intermittent dosing schedules, as opposed to frequent administration, may also help to prevent the desensitization of the STING pathway and reduce the risk of chronic inflammation.
Troubleshooting Guides
Issue 1: High Levels of Systemic Inflammatory Cytokines Post-Administration
| Possible Cause | Troubleshooting Steps |
| High Dose of this compound | Perform a dose-titration study to identify the minimum effective dose that elicits a local anti-tumor response with acceptable systemic cytokine levels. Start with a lower dose range based on literature for similar compounds. |
| Rapid Systemic Distribution | Consider switching from systemic to intratumoral administration if feasible for your tumor model. If systemic administration is necessary, explore formulating this compound in a delivery vehicle like nanoparticles or liposomes to control its release and biodistribution. |
| Inappropriate Vehicle/Formulation | Ensure the vehicle used for administration is non-immunogenic. If using a novel formulation, characterize its release kinetics and biodistribution profile. |
Issue 2: Severe Adverse Events in Animal Models (e.g., weight loss, lethargy)
| Possible Cause | Troubleshooting Steps |
| Cytokine Release Syndrome ("Cytokine Storm") | Immediately reduce the dose of this compound. Monitor animals closely for clinical signs of toxicity. Consider a less frequent dosing schedule. Prophylactic administration of agents to mitigate specific cytokine effects can be explored, but this may also interfere with the anti-tumor response. |
| Off-Target Activation of STING | If using systemic administration, confirm the biodistribution of your this compound formulation. The goal is to maximize tumor accumulation while minimizing uptake in other organs. |
| Pre-existing Inflammation | Be aware that pre-existing systemic inflammation can exacerbate the inflammatory response to STING agonists. Ensure that experimental animals are healthy and free of underlying infections or inflammatory conditions. |
Issue 3: Lack of Anti-Tumor Efficacy at Doses that Do Not Induce Systemic Inflammation
| Possible Cause | Troubleshooting Steps |
| Insufficient Local STING Activation | If using a low dose to avoid systemic effects, ensure that it is sufficient to activate STING within the tumor microenvironment. This can be assessed by measuring local cytokine production (e.g., in tumor lysates) or by analyzing the activation of immune cells within the tumor. |
| T-cell Exhaustion or Upregulation of Inhibitory Pathways | STING activation can sometimes lead to the upregulation of immune checkpoints like PD-L1, which can dampen the anti-tumor response. Consider combining this compound with an immune checkpoint inhibitor (e.g., anti-PD-1 or anti-CTLA-4 antibody). |
| Tumor Microenvironment is Highly Immunosuppressive | The efficacy of this compound can be limited by a highly immunosuppressive tumor microenvironment. Consider combination therapies that target other immunosuppressive mechanisms. |
Quantitative Data Summary
Table 1: In Vitro STING Activation with Agonist-10 (Representative Data)
| Cell Line | Assay | Agonist | EC50 (µM) | Reference |
| THP1-Dual™ KI-hSTING | IRF3 Luciferase Reporter | ADU-S100 (CDN) | 3.03 µg/mL | |
| THP1-Dual™ KI-hSTING | NF-κB SEAP Reporter | ADU-S100 (CDN) | 4.85 µg/mL | |
| THP1-Dual™ KI-hSTING-R232 | IFN-β Reporter | STING agonist-8 | 0.027 | |
| ISG-THP1 (WT) | ISG Reporter | SR-717 (non-CDN) | 2.1 | |
| THP-1 | IFN-β Secretion | Compound 2 (non-CDN) | 1.6 |
Table 2: Systemic Cytokine Levels Following STING Agonist Administration in Mice (Representative Data)
| STING Agonist (Dose, Route) | Mouse Model | Time Point | Cytokine | Fold Increase vs. Control | Reference |
| 2'3'-cGAMP (i.t.) | 4T1 breast cancer | 12 hours | CXCL9 | 4.4 | |
| 2'3'-cGAMP (i.t.) | 4T1 breast cancer | 12 hours | CXCL10 | 5.7 | |
| 2'3'-cGAMP (i.t.) | B16-F10 melanoma | 12 hours | CCL2 | 12.7 | |
| DMXAA (40 mg/kg, i.p.) | C57BL/6J | 6 hours | IL-6 | Significantly elevated | |
| diABZI (1.5 mg/kg, i.v.) | C57BL/6 | 6 hours | IFN-β | Peak level observed | |
| CDA@bMSN (i.t.) | B16F10OVA melanoma | 3 hours | IFN-β | Significantly elevated |
Experimental Protocols
Protocol 1: In Vitro STING Activation Reporter Assay
This protocol describes the measurement of STING pathway activation using a reporter cell line, such as THP1-Dual™ KI-hSTING cells, which express a luciferase gene under the control of an IRF-inducible promoter.
Materials:
-
THP1-Dual™ KI-hSTING cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
96-well white, flat-bottom plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit a four-parameter logistic curve to determine the EC50 value.
Protocol 2: In Vivo Anti-Tumor Efficacy and Systemic Cytokine Measurement
This protocol provides a general framework for assessing the anti-tumor activity of this compound in a syngeneic mouse tumor model and measuring the systemic cytokine response.
Materials:
-
6-8 week old C57BL/6 or BALB/c mice
-
Syngeneic tumor cells (e.g., B16-F10 melanoma, CT26 colon carcinoma)
-
This compound formulated in a suitable vehicle (e.g., saline)
-
Calipers for tumor measurement
-
Syringes and needles for tumor implantation and treatment
-
ELISA or multiplex bead array kit for cytokine measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Treatment Administration: Administer this compound (e.g., 25-50 µg) or vehicle via the desired route (e.g., intratumoral, intravenous) on specified days.
-
Systemic Cytokine Measurement: At various time points post-administration (e.g., 3, 6, 24 hours), collect blood via cardiac puncture or retro-orbital bleeding. Process the blood to obtain serum. Measure the concentration of key inflammatory cytokines (e.g., IFN-β, TNF-α, IL-6, CXCL10) using an ELISA or multiplex bead array.
-
Continued Monitoring: Continue to monitor tumor growth and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.
Visualizations
Caption: The cGAS-STING signaling pathway.
Caption: In vivo experimental workflow.
References
Technical Support Center: STING Agonist-10 In Vivo Degradation and Metabolism
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their in vivo experiments with STING Agonist-10. The information is presented in a question-and-answer format to directly address potential issues related to the compound's degradation and metabolism.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vivo stability of this compound?
The in vivo stability of small molecule STING agonists can vary significantly based on their chemical structure. Early cyclic dinucleotide (CDN) agonists were known for their poor metabolic stability and rapid clearance[1]. Newer non-cyclic dinucleotide (non-CDN) agonists, however, have been developed with improved pharmacokinetic properties, including better stability[2][3]. For instance, some novel agonists are designed for oral administration, indicating enhanced stability in the gastrointestinal tract and systemic circulation[4][5]. The stability of this compound should be experimentally determined, but it is crucial to consider its structural class (CDN vs. non-CDN) to anticipate its general stability profile.
Q2: What are the likely metabolic pathways for this compound?
As a small molecule, this compound is likely metabolized primarily by cytochrome P450 (CYP) enzymes in the liver, a common pathway for many kinase inhibitors and other small molecule drugs. Phase I metabolism may involve oxidation, reduction, or hydrolysis to introduce or expose functional groups. Phase II metabolism would then involve conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion. The specific metabolic pathways will depend on the chemical structure of this compound. Researchers should consider in vitro metabolism studies using liver microsomes or hepatocytes to identify the primary metabolic routes.
Q3: How can I identify the metabolites of this compound in vivo?
Liquid chromatography-mass spectrometry (LC-MS) is the primary technique for identifying and quantifying drug metabolites in biological samples such as plasma, urine, and feces. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of metabolites. Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ions, providing structural information for identification.
Q4: What factors can influence the oral bioavailability of this compound?
The oral bioavailability of small molecule drugs is influenced by several factors, including aqueous solubility, intestinal permeability, metabolic stability, and the effects of efflux transporters. Poor solubility can limit the dissolution of the drug in the gastrointestinal fluids, while low permeability can hinder its absorption across the intestinal wall. First-pass metabolism in the gut wall and liver can also significantly reduce the amount of drug that reaches systemic circulation. Formulation strategies, such as the use of solid dispersions or nanosuspensions, can be employed to enhance the oral bioavailability of poorly soluble compounds.
Troubleshooting Guides
Problem 1: Low or undetectable plasma concentrations of this compound after in vivo administration.
| Possible Cause | Suggested Solution |
| Rapid Metabolism | Analyze plasma samples at very early time points post-administration. Conduct in vitro metabolic stability assays with liver microsomes or S9 fractions to assess the intrinsic clearance rate. If metabolism is rapid, consider co-administration with a known inhibitor of the primary metabolizing enzymes (if ethically and scientifically justifiable for the study) or redesign the molecule to block metabolic hotspots. |
| Poor Absorption (Oral Dosing) | Evaluate the physicochemical properties of this compound, such as solubility and permeability. If solubility is low, consider formulation strategies like creating a nanosuspension or solid dispersion. For permeability issues, investigate if the compound is a substrate for efflux transporters like P-glycoprotein. |
| Instability in Formulation | Assess the stability of this compound in the dosing vehicle under the conditions of the experiment. Ensure the formulation is prepared fresh before each experiment if stability is a concern. |
| Pre-systemic Degradation (e.g., in the gut) | For oral administration, investigate potential degradation in the acidic environment of the stomach or by digestive enzymes. An enteric-coated formulation might be necessary. |
Problem 2: High inter-individual variability in pharmacokinetic (PK) data.
| Possible Cause | Suggested Solution |
| Genetic Polymorphisms in Metabolizing Enzymes | If significant variability is observed in preclinical animal studies, consider if the animal model has known polymorphisms in drug-metabolizing enzymes. In clinical research, genotyping for common polymorphisms in CYPs may be warranted. |
| Differences in Animal Health or Diet | Ensure that all animals are healthy and have been acclimatized under the same conditions. Standardize the diet, as it can influence the expression and activity of metabolic enzymes. |
| Inconsistent Dosing Technique | For routes like oral gavage or intravenous injection, ensure that the technique is consistent across all animals to minimize variability in the administered dose and absorption rate. |
Problem 3: Difficulty in identifying and characterizing metabolites.
| Possible Cause | Suggested Solution | | Low Abundance of Metabolites | Concentrate the biological samples (e.g., urine) before LC-MS analysis. Use a more sensitive mass spectrometer or optimize the ionization source to enhance the signal of the metabolites. | | Complex Biological Matrix | Employ advanced sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances from the matrix before LC-MS analysis. | | Unusual Metabolic Pathways | Use in silico metabolite prediction software to generate a list of potential metabolites to look for. These tools can predict common and less common metabolic transformations based on the parent drug's structure. | | Lack of Authentic Standards | While challenging, synthesizing expected major metabolites can confirm their identity and allow for accurate quantification. Alternatively, relative quantification can be performed using the parent compound's calibration curve as a reference, with the caveat of potential differences in ionization efficiency. |
Quantitative Data Summary
The following table summarizes publicly available pharmacokinetic data for several small molecule STING agonists. This data can be used as a reference for what to expect from a novel compound like this compound.
| STING Agonist | Administration Route | Key Pharmacokinetic Parameter | Value | Species |
| ADU-S100 (MIW815) | Intratumoral | Terminal half-life | ~24 minutes | Humans |
| MSA-2 | Oral, Subcutaneous | - | Orally available with similar exposure to subcutaneous administration | Mice |
| ZSA-51 | Oral | Oral Bioavailability | 49% | Mice |
Note: Data for MSA-2 did not specify a numerical value for half-life or bioavailability in the cited source, but highlighted its oral availability.
Experimental Protocols
Protocol 1: In Vivo Metabolic Stability Assessment
Objective: To determine the rate of disappearance of this compound in vivo and calculate its plasma half-life.
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., C57BL/6 mice).
-
Dosing: Administer a single dose of this compound via the intended clinical route (e.g., intravenous or oral).
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Extract this compound from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration of this compound versus time and use pharmacokinetic software to calculate the half-life (t½), area under the curve (AUC), and clearance (CL).
Protocol 2: Metabolite Identification in Urine
Objective: To identify the major metabolites of this compound excreted in urine.
Methodology:
-
Animal Model and Dosing: Dose animals with this compound as described in Protocol 1.
-
Urine Collection: House the animals in metabolic cages and collect urine over a 24 or 48-hour period.
-
Sample Preparation: Pool the urine samples and perform an enzymatic hydrolysis step (e.g., with β-glucuronidase/sulfatase) to cleave conjugated metabolites. Extract the metabolites using a suitable method like SPE.
-
LC-HRMS Analysis: Analyze the extracted sample using a high-resolution mass spectrometer coupled to a liquid chromatograph.
-
Data Processing: Use metabolite identification software to search for potential metabolites by comparing the mass spectra of the dosed sample with a vehicle control. Look for expected mass shifts corresponding to common metabolic reactions (e.g., +16 for oxidation, +79 for glucuronidation).
-
Structural Elucidation: Perform MS/MS fragmentation on the potential metabolite ions to obtain structural information and confirm their identity.
Visualizations
Caption: Simplified STING signaling pathway activated by this compound.
Caption: Workflow for in vivo degradation and metabolism studies.
Caption: Troubleshooting logic for low plasma concentration.
References
- 1. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule-based immunomodulators for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule immunomodulation: the tumor microenvironment and overcoming immune escape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An orally available non-nucleotide STING agonist with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An oral tricyclic STING agonist suppresses tumor growth through remodeling of the immune microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating STING Agonist-10: A Technical Support Resource for Reproducible Results
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent results and optimizing experiments involving STING agonist-10. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data interpretation assistance to ensure the successful application of this potent small molecule activator of the STING (Stimulator of Interferon Genes) pathway.
Understanding this compound
This compound is a potent small molecule cyclic urea activator of STING with an EC50 of 2600 nM.[1] Its activation of the STING pathway is a promising approach in immunotherapy.[1] Like other STING agonists, it is designed to stimulate an innate immune response, which can be harnessed for various therapeutic applications, including cancer immunotherapy. However, as with many signaling pathway modulators, achieving consistent and reproducible results can be challenging. This guide addresses common issues to help researchers obtain reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a direct activator of the STING protein. Upon binding, it induces a conformational change in STING, leading to its translocation from the endoplasmic reticulum to the Golgi apparatus. This initiates a downstream signaling cascade involving the phosphorylation of TBK1 and IRF3, ultimately resulting in the transcription of type I interferons (such as IFN-β) and other pro-inflammatory cytokines.
Q2: What are the common causes of inconsistent results in my experiments with this compound?
A2: Inconsistent results can arise from several factors, including:
-
Cell-to-cell variability: Differences in STING expression levels between cell lines or even within a cell population can lead to varied responses.
-
Cell health and passage number: Unhealthy or high-passage-number cells may exhibit altered signaling responses.[2]
-
Agonist concentration and preparation: Incorrect dosage or degradation of the agonist can significantly impact outcomes.
-
Experimental conditions: Variations in incubation times, cell density, and reagent quality can introduce variability.[2]
Q3: How do I choose the right cell line for my experiment?
A3: The choice of cell line is critical for a successful experiment. Key considerations include:
-
STING expression: Confirm that your chosen cell line expresses functional STING. This can be verified by Western blot. Some common cell lines used for STING pathway research include THP-1 (human monocytic cell line) and RAW 264.7 (mouse macrophage cell line).
-
Reporter cell lines: Consider using reporter cell lines that express a reporter gene (e.g., luciferase or SEAP) under the control of an IRF-inducible promoter to easily quantify STING pathway activation.[3]
Q4: What is the recommended starting concentration for in vitro experiments?
A4: Based on its EC50 of 2600 nM (2.6 µM), a good starting point for a dose-response experiment would be to test a range of concentrations from 0.1 µM to 50 µM. It is crucial to perform a dose-response curve for each new cell line to determine the optimal concentration for maximal STING activation without inducing significant cytotoxicity.
Q5: How should I prepare and store this compound?
A5: For in vitro experiments, it is recommended to prepare a stock solution in a solvent like DMSO. For long-term storage, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from light and moisture. Always prepare fresh dilutions from the stock for each experiment to avoid degradation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| No or Low STING Activation | 1. Low STING Expression: The cell line may not express sufficient levels of STING protein. | Verify STING protein expression by Western blot. If expression is low, consider using a different cell line known to have a functional STING pathway (e.g., THP-1, RAW 264.7). |
| 2. Inefficient Cytosolic Delivery: As a small molecule, this compound should be cell-permeable, but inefficient uptake can still occur in certain cell types. | While less common for small molecules than for cyclic dinucleotides, consider optimizing incubation time. Ensure the agonist is properly dissolved in the media. | |
| 3. Agonist Degradation: The agonist may have degraded due to improper storage or handling. | Prepare fresh solutions of this compound for each experiment. Minimize freeze-thaw cycles of the stock solution. | |
| 4. Defective Downstream Signaling: Components of the STING pathway downstream of STING may be non-functional in your cell line. | Check for the expression and phosphorylation of key downstream proteins like TBK1 and IRF3 via Western blot. | |
| High Variability Between Replicates | 1. Pipetting Inaccuracies: Small errors in pipetting volumes can lead to significant differences. | Use calibrated pipettes and consider using a master mix for preparing treatment solutions to ensure consistency. |
| 2. Inconsistent Cell Seeding: Uneven cell distribution will result in variable cell numbers per well. | Ensure a homogenous cell suspension before seeding. | |
| 3. Edge Effects in Multi-well Plates: Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations. | Avoid using the outer wells for experimental conditions. Fill them with sterile PBS or media instead. | |
| High Cell Death/Toxicity | 1. Excessive STING Activation: High concentrations of STING agonists can lead to overstimulation of the inflammatory response and subsequent cell death. | Reduce the concentration of this compound. Refer to your dose-response curve to identify a concentration that provides a robust response without excessive toxicity. |
| 2. Off-target Effects: At very high concentrations, small molecules can have off-target effects. | Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration range for your cell line. Use concentrations well below the toxic level. | |
| Inconsistent Cytokine Profile | 1. Donor-to-Donor Variability (Primary Cells): Primary immune cells from different donors can have varied responses. | If possible, use cells from multiple donors for each experiment to assess the range of responses and report data for individual donors. |
| 2. Incorrect Stimulation Time: The kinetics of cytokine production can vary. | Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the peak production time for your cytokine of interest. |
Key Experimental Protocols
In Vitro STING Activation Assay
This protocol outlines a general procedure to assess the effect of this compound on the STING pathway by measuring the phosphorylation of downstream targets.
Materials:
-
This compound
-
Cell line of interest (e.g., THP-1, RAW 264.7)
-
Complete cell culture medium
-
Lysis buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-STING, anti-phospho-TBK1, anti-phospho-IRF3, and total protein controls)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Agonist Treatment: The next day, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate for a predetermined time (e.g., 1-4 hours for phosphorylation events).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
In Vivo Anti-Tumor Efficacy Study
This protocol provides a general framework for assessing the anti-tumor activity of this compound in a syngeneic mouse tumor model.
Materials:
-
6-8 week old C57BL/6 or BALB/c mice
-
Syngeneic tumor cells (e.g., B16-F10 melanoma or CT26 colon carcinoma)
-
This compound formulated in a suitable vehicle
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize mice into treatment and vehicle control groups.
-
Treatment Administration: Administer this compound or vehicle via intratumoral injection on specified days.
-
Continued Monitoring: Continue to monitor tumor growth and body weight throughout the study.
Quantitative Data Summary
The efficacy of STING agonists can be quantified through various in vitro and in vivo assays. The following tables summarize representative data for potent synthetic STING agonists.
Table 1: In Vitro Activity of a Potent Small Molecule STING Agonist
| Cell Line | Assay Type | Readout | EC50 Value (µM) |
| THP1-Dual™ KI-hSTING | Reporter Assay | IRF-Luciferase | 0.5 - 5.0 |
| Human PBMCs | Cytokine Release | IFN-β Production | 1.0 - 10.0 |
| Murine Dendritic Cells (DC2.4) | Cytokine Release | CXCL10 Production | 0.8 - 8.0 |
Table 2: In Vivo Anti-Tumor Efficacy of a Model STING Agonist
| Tumor Model | Mouse Strain | Treatment Regimen | Tumor Growth Inhibition (%) |
| B16-F10 Melanoma | C57BL/6 | 50 µg, intratumoral, days 7, 10, 13 | ~60% |
| CT26 Colon Carcinoma | BALB/c | 25 µg, intratumoral, days 8, 11, 14 | ~50% |
Visualizing the Pathway and Workflow
Caption: Canonical STING signaling pathway activated by this compound.
Caption: A logical workflow for troubleshooting inconsistent in vitro results.
References
Technical Support Center: Enhancing the Bioavailability of STING Agonist-10
Welcome to the technical support center for STING Agonist-10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and improving experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the bioavailability of STING agonists like this compound?
A1: The primary challenges stem from their inherent physicochemical properties. Many STING agonists, particularly cyclic dinucleotides (CDNs), are negatively charged and hydrophilic, which limits their ability to cross cell membranes and reach the cytosolic STING protein.[1][2] They also suffer from poor metabolic stability, rapid clearance from circulation, and potential for off-target toxicities when administered systemically.[3][4][5]
Q2: How can nanodelivery systems improve the bioavailability and efficacy of this compound?
A2: Nanoparticle delivery systems can encapsulate STING agonists, significantly enhancing their stability, bioavailability, and cellular uptake. These carriers protect the agonist from enzymatic degradation in the in vivo environment. Furthermore, nanoparticles can be designed for targeted delivery to tumor cells or immune cells, increasing drug concentration at the desired site and reducing systemic side effects.
Q3: Are there chemical modifications to this compound that can improve its stability?
A3: Yes, chemical modifications can enhance stability. For instance, phosphorothioate modifications, where a non-bridging oxygen in the phosphate backbone is replaced with sulfur, can confer resistance to degradation by enzymes like ecto-nucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1). This modification can lead to a greater degree of STING signaling by preventing premature degradation of the agonist.
Q4: What are the advantages of developing small-molecule, non-CDN STING agonists?
A4: Small-molecule, non-cyclic dinucleotide (non-CDN) STING agonists are being developed to overcome the limitations of CDN-based agonists. These molecules can be designed to have improved cell permeability and oral bioavailability, offering the potential for systemic administration without the need for complex formulations. For example, compounds like MSA-2 and ZSA-51 have shown promise as orally active STING agonists.
Q5: How can the route of administration impact the efficacy of this compound?
A5: The route of administration is critical. Intratumoral injection is often used for STING agonists to maximize local concentration and minimize systemic exposure and potential toxicities. However, this approach is not suitable for metastatic disease. Systemic administration (e.g., intravenous) is desirable for treating metastatic cancer, but it requires formulations that improve the pharmacokinetic profile and targeting of the agonist.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low in vitro potency of this compound | Poor cellular uptake of the agonist. | Utilize a transfection reagent or a nanoparticle delivery system (e.g., lipid-based nanoparticles) to facilitate entry into the cytoplasm. |
| Degradation of the agonist by extracellular or intracellular enzymes. | Consider using a chemically modified, degradation-resistant analog of this compound if available. Ensure appropriate storage and handling of the compound to prevent degradation. | |
| Rapid clearance and low tumor accumulation in vivo | Small molecular weight and rapid renal clearance. | Encapsulate this compound in a nanocarrier such as a liposome or polymersome to increase its circulatory half-life. |
| Non-specific distribution. | Utilize targeted nanoparticles functionalized with ligands that bind to receptors overexpressed on tumor or immune cells. | |
| Systemic toxicity observed after intravenous administration | Widespread activation of STING in healthy tissues. | Employ a targeted delivery strategy to concentrate the agonist at the tumor site. Optimize the dose and dosing schedule to find a therapeutic window. |
| Lack of efficacy in combination with checkpoint inhibitors | Suboptimal timing of administration. | Optimize the delivery timing of the STING agonist relative to the checkpoint inhibitor to ensure synergistic effects on the tumor microenvironment. |
| Upregulation of compensatory immune regulatory pathways. | Investigate co-treatment with inhibitors of pathways that may be upregulated upon STING activation, such as COX2 or IDO, to overcome therapy-induced resistance. |
Experimental Protocols & Data
Protocol 1: Formulation of this compound Loaded Lipid Nanoparticles (LNPs)
This protocol describes a general method for encapsulating a cyclic dinucleotide STING agonist within a lipid nanoparticle formulation.
Materials:
-
This compound
-
Cationic or ionizable lipid (e.g., YSK12-C4)
-
Helper lipids (e.g., cholesterol, DSPC)
-
PEG-lipid (e.g., DSPE-PEG2000)
-
Ethanol
-
Nuclease-free water or appropriate buffer (e.g., citrate buffer, pH 4.0)
-
Dialysis membrane (e.g., 10 kDa MWCO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve the cationic/ionizable lipid, helper lipids, and PEG-lipid in ethanol to prepare the lipid phase.
-
Dissolve this compound in an aqueous buffer (e.g., citrate buffer, pH 4.0).
-
Rapidly mix the lipid phase with the aqueous this compound solution at a defined ratio (e.g., 3:1 aqueous to organic phase) using a microfluidic mixing device or by vigorous vortexing to form the LNP-agonist complexes.
-
Remove the ethanol and buffer exchange by dialysis against PBS at 4°C overnight.
-
Characterize the resulting LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency of this compound using a suitable quantification method (e.g., HPLC or a fluorescent dye-based assay).
Expected Data:
| Formulation | Average Diameter (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| STING-LNP | 172 ± 5 | 0.072 ± 0.02 | +7.1 ± 0.4 | >90 |
Data presented is representative and based on similar formulations found in the literature.
Protocol 2: In Vivo Evaluation of this compound Bioavailability
This protocol outlines a pharmacokinetic study to compare free versus nanoparticle-encapsulated this compound.
Animal Model:
-
C57BL/6 mice
Procedure:
-
Administer either free this compound or this compound-loaded nanoparticles intravenously to mice at a specified dose.
-
At various time points post-injection (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), collect blood samples via retro-orbital or tail vein bleeding.
-
Process blood samples to isolate plasma.
-
Extract this compound from plasma samples.
-
Quantify the concentration of this compound in the plasma using a validated analytical method such as LC-MS/MS.
-
Calculate pharmacokinetic parameters including half-life (t½), area under the curve (AUC), and clearance.
Expected Data:
| Formulation | Half-life (t½) |
| Free cGAMP | ~2.5 minutes |
| Nano-encapsulated cGAMP | ~100 minutes (40-fold increase) |
This data is based on a study using a polymersome platform for cGAMP delivery.
Visualizations
Signaling Pathway and Delivery Strategy
Caption: Nanoparticle delivery enhances STING agonist uptake and prevents degradation.
Troubleshooting Logic for Poor In Vivo Efficacy
Caption: A logical workflow for troubleshooting poor in vivo results.
References
- 1. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING activation and overcoming the challenges associated with STING agonists using ADC (antibody-drug conjugate) and other delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. STING-activating drug delivery systems: Design strategies and biomedical applications [html.rhhz.net]
- 4. Improving STING Agonist Delivery for Cancer Immunotherapy Using Biodegradable Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temporally programmed STING nanoadjuvant delivery unlocks synergistic chemotherapy-induced antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
STING Agonist-10 vs. cGAMP: A Comparative Guide for Researchers
In the rapidly evolving field of immuno-oncology, the activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy to elicit robust anti-tumor immune responses. This guide provides a detailed comparison of two key STING agonists: the endogenous cyclic dinucleotide 2'3'-cGAMP (cGAMP) and the synthetic non-cyclic dinucleotide STING agonist-10, also known as diABZI. This document is intended for researchers, scientists, and drug development professionals seeking to understand the differential activities and experimental considerations of these two critical research tools.
Executive Summary
This compound (diABZI) is a synthetic, non-nucleotide small molecule that has demonstrated significantly higher potency in activating the STING pathway compared to the natural endogenous ligand, cGAMP. This increased potency translates to more robust induction of type I interferons and other pro-inflammatory cytokines, which are crucial for anti-tumor immunity. While both agonists trigger the same downstream signaling cascade, differences in their interaction with the STING protein and their physicochemical properties lead to distinct biological outcomes. This guide will delve into the quantitative differences in their activity, provide detailed experimental protocols for their evaluation, and visualize the key biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences in the activity of this compound (diABZI) and cGAMP based on available experimental data.
Table 1: In Vitro Potency and Binding Affinity
| Parameter | This compound (diABZI) | cGAMP | Reference(s) |
| Chemical Class | Non-Cyclic Dinucleotide | Cyclic Dinucleotide | [1] |
| Binding Affinity (Kd to human STING) | ~1.6 nM | ~3.79 nM | [2] |
| IFN-β Induction (EC50 in human PBMCs) | ~130 nM | >50 µM (>400-fold less potent than diABZI) | [2][3] |
| IFN-β Induction (EC50 in mouse cells) | ~186 nM | Not specified in direct comparison | [4] |
| STING Conformation | Induces "open" conformation | Induces "closed" conformation |
Table 2: In Vivo Anti-Tumor Efficacy
| Tumor Model | Treatment | Dosing and Administration | Outcome | Reference(s) |
| CT26 Colon Carcinoma | This compound (diABZI) | 3 mg/kg, intravenous injection | Significant tumor regression, 80% of mice tumor-free | |
| CT26 Colon Carcinoma | cGAMP | 5, 10, 20 mg/kg, daily treatment | Dose-dependent tumor growth inhibition | |
| B16-F10 Melanoma | This compound (diABZI) | 30 mg/kg, intraperitoneal | Maximally inhibited tumor growth and prolonged survival | |
| B16-F10 Melanoma | cGAMP | Intratumoral injection | Significant delay in tumor growth |
Table 3: Cytokine Induction Profile
| Cytokine | This compound (diABZI) | cGAMP | Reference(s) |
| IFN-β | Potent induction | Moderate induction | |
| TNF-α | Induced | Induced | |
| IL-6 | Induced | Induced | |
| CXCL10 | Induced | Induced |
Table 4: Physicochemical Properties
| Property | This compound (diABZI) | cGAMP | Reference(s) |
| Molecular Formula | C₃₆H₄₀N₁₀O₄ | C₂₀H₂₄N₁₀O₁₃P₂ | |
| Molecular Weight | 676.8 g/mol | 674.4 g/mol | |
| Solubility | Water-soluble (2 mg/ml) | Soluble in water (≥ 50 mg/mL) |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: The cGAS-STING signaling pathway activated by cGAMP and this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. STING agonist diABZI induces PANoptosis and DNA mediated acute respiratory distress syndrome (ARDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
A Head-to-Head Battle: STING Agonist-10 Versus Other Small Molecule Agonists in the Quest for Potent Immunotherapy
For researchers and drug development professionals, the activation of the STING (Stimulator of Interferon Genes) pathway represents a promising frontier in cancer immunotherapy. The ideal STING agonist should be a small molecule that is not only potent but also possesses favorable pharmacological properties. This guide provides a comparative analysis of a novel cyclic urea-based STING agonist, STING agonist-10, against other well-characterized small molecule agonists, namely the potent synthetic agonist diABZI and the endogenous ligand 2'3'-cGAMP.
This comparison delves into their performance based on available experimental data, outlines the methodologies for their evaluation, and visualizes the critical signaling pathways and experimental workflows involved in their characterization.
Quantitative Performance Comparison
The efficacy of a STING agonist is primarily determined by its ability to bind to and activate the STING protein, leading to the downstream production of type I interferons (IFN-β) and other pro-inflammatory cytokines. The half-maximal effective concentration (EC50) is a key metric for potency, with lower values indicating higher potency.
| Parameter | This compound | diABZI | 2'3'-cGAMP (endogenous) |
| Chemical Class | Cyclic Urea | Amidobenzimidazole | Cyclic Dinucleotide |
| EC50 (IFN-β Induction) | 2600 nM[1] | ~130 nM (in human PBMCs) | ~1.39 µM (for ISG induction)[2] |
| Reported In Vivo Efficacy | Data not publicly available | Significant tumor regression in syngeneic mouse models | Can improve responses to radiation therapy[3] |
STING Signaling Pathway
The activation of the STING pathway is a critical event in the innate immune response to cytosolic DNA, originating from pathogens or damaged host cells. This signaling cascade culminates in the production of type I interferons and other inflammatory cytokines, which are essential for mounting an effective anti-tumor immune response.
Caption: Canonical STING signaling pathway initiated by cytosolic dsDNA or small molecule agonists.
Experimental Workflow for STING Agonist Characterization
The evaluation of novel STING agonists involves a multi-step process, beginning with in vitro characterization of potency and mechanism of action, followed by in vivo assessment of anti-tumor efficacy and immune response.
Caption: A general experimental workflow for the characterization of STING agonists.
Detailed Experimental Protocols
IFN-β Reporter Gene Assay
Objective: To determine the in vitro potency (EC50) of STING agonists by measuring the induction of an interferon-β (IFN-β) or interferon-stimulated gene (ISG) reporter.
Cell Line: THP1-Dual™ KI-hSTING cells (InvivoGen), which are human monocytic cells expressing a luciferase reporter gene under the control of an ISG54-inducible promoter.
Procedure:
-
Seed THP1-Dual™ cells at a density of 1 x 10^5 cells/well in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the STING agonists (this compound, diABZI, 2'3'-cGAMP) in cell culture medium.
-
Add the diluted agonists to the cells and incubate for 24 hours.
-
Measure luciferase activity using a commercially available luciferase assay system and a luminometer.
-
Calculate the fold induction of luciferase activity relative to vehicle-treated control cells.
-
Plot the fold induction against the agonist concentration and determine the EC50 value using a non-linear regression curve fit.
Cytokine Induction Assay in Human PBMCs
Objective: To measure the production of key cytokines (IFN-β, TNF-α, IL-6) by human peripheral blood mononuclear cells (PBMCs) in response to STING agonist stimulation.
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate.
-
Treat the cells with various concentrations of the STING agonists for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IFN-β, TNF-α, and IL-6 in the supernatants using commercially available ELISA kits or a multiplex bead-based immunoassay (e.g., Luminex).
In Vivo Anti-Tumor Efficacy Study
Objective: To evaluate the anti-tumor efficacy of STING agonists in a syngeneic mouse tumor model.
Animal Model: BALB/c mice.
Tumor Model: CT26 colon carcinoma cells.
Procedure:
-
Subcutaneously implant 1 x 10^6 CT26 cells into the flank of BALB/c mice.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (vehicle control, this compound, diABZI).
-
Administer the STING agonists via intratumoral injection at specified doses and schedules (e.g., every 3-4 days for a total of 3 doses).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and excise the tumors for further analysis (e.g., immune cell infiltration by flow cytometry).
-
Plot tumor growth curves and analyze for statistically significant differences between treatment groups.
This comprehensive guide provides a framework for the comparative evaluation of this compound and other small molecule STING agonists. The provided protocols and visualizations are intended to aid researchers in the design and execution of experiments aimed at identifying and characterizing the next generation of potent and effective cancer immunotherapies.
References
Comparative Efficacy of STING Agonists in Syngeneic Tumor Models: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. By mimicking the presence of cytosolic DNA, STING agonists can trigger a potent innate immune response, leading to the production of type I interferons and subsequent activation of adaptive anti-tumor immunity.[1] This guide provides an objective comparison of the preclinical efficacy of various STING agonists in well-established syngeneic tumor models, supported by experimental data and detailed methodologies.
Comparative Efficacy of STING Agonists
The following tables summarize the in vivo anti-tumor activity of several prominent STING agonists across different syngeneic mouse models. It is important to note that "STING agonist-10," also identified as G10, is a human-specific STING agonist and, therefore, lacks efficacy data in murine models.[2][3]
Table 1: Efficacy of STING Agonists in the CT26 Colon Carcinoma Model
| STING Agonist | Mouse Strain | Administration Route | Dosing Schedule | Key Findings | Reference(s) |
| ADU-S100 | BALB/c | Intratumoral | 3 doses, 3 days apart | 90% tumor regression in treated mice. | [4] |
| JNJ-67544412 | BALB/c | Intratumoral | 150 mcg, 3 doses, 3 days apart | Inhibition of tumor growth in both treated and contralateral tumors. | [5] |
| ALG-031048 | BALB/c | Intratumoral | 25 or 100 µg, 3 doses, 3 days apart | Up to 90% of animals showed long-lasting, antigen-specific anti-tumor activity. | |
| MSA-2 | Not Specified | Oral | Not Specified | Synergistic inhibition of tumor growth when combined with anti-PD-1. | |
| cGAMP | BALB/c | Intratumoral | Not Specified | In combination with SB24011, significantly reduced tumor volume and weight. |
Table 2: Efficacy of STING Agonists in the B16-F10 Melanoma Model
| STING Agonist | Mouse Strain | Administration Route | Dosing Schedule | Key Findings | Reference(s) |
| ADU-S100 | C57BL/6 | Intratumoral | Not Specified | Profound tumor regression. | |
| MK-1454 | C57BL/6 | Intratumoral | Not Specified | Reduced tumor volume. | |
| TAK-676 | C57BL/6 | Intravenous | Not Specified | No tumor regrowth in tumor-bearing mice. | |
| cGAMP | C57BL/6 | Intratumoral | Not Specified | Sufficient as monotherapy to induce a potent anti-tumor response. |
Table 3: Efficacy of STING Agonists in the MC38 Colon Adenocarcinoma Model
| STING Agonist | Mouse Strain | Administration Route | Dosing Schedule | Key Findings | Reference(s) |
| JNJ-67544412 | C57BL/6 | Intratumoral | 50 and 100 mcg, once weekly for 3 doses | Complete cures in 8/10 and 9/10 of treated animals, respectively. | |
| BMS-986301 | C57BL/6 | Intramuscular/ Intratumoral | Not Specified | Up to 80% remission when combined with an anti-PD-1 antibody. | |
| MK-1454 | C57BL/6 | Intratumoral | Not Specified | Reduced tumor volume. |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of STING agonists. Below are generalized protocols for key experiments cited in the comparative analysis.
In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
Objective: To evaluate the anti-tumor efficacy of a STING agonist in an immunocompetent animal model.
Methodology:
-
Cell Lines and Animal Models:
-
Select appropriate syngeneic tumor cell lines and corresponding mouse strains (e.g., CT26 colon carcinoma in BALB/c mice, B16-F10 melanoma or MC38 colon adenocarcinoma in C57BL/6 mice).
-
-
Tumor Cell Implantation:
-
Subcutaneously implant a suspension of tumor cells (typically 1 x 105 to 1 x 106 cells) into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., approximately 100 mm³).
-
Measure tumor volume at regular intervals using calipers (Volume = 0.5 x length x width²).
-
-
Treatment Administration:
-
Randomize mice into treatment and control groups.
-
Administer the STING agonist via the desired route (e.g., intratumoral, intravenous, subcutaneous, or oral) at specified doses and schedules. Vehicle is administered to the control group.
-
-
Endpoint Analysis:
-
Continue monitoring tumor growth until tumors in the control group reach a predetermined endpoint size.
-
Euthanize mice and excise tumors for weight measurement and further analysis (e.g., flow cytometry for immune cell infiltration).
-
Plot mean tumor volume over time for each treatment group and perform statistical analysis to determine the significance of tumor growth inhibition.
-
For some studies, a tumor re-challenge is performed on cured mice to assess for immunological memory.
-
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams illustrate the STING signaling pathway and a typical experimental workflow.
Caption: The cGAS-STING signaling pathway.
Caption: Workflow for in vivo anti-tumor efficacy studies.
References
- 1. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a Novel Human-Specific STING Agonist that Elicits Antiviral Activity Against Emerging Alphaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G10 is a direct activator of human STING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor Regression upon Intratumoral and Subcutaneous Dosing of the STING Agonist ALG-031048 in Mouse Efficacy Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
A Head-to-Head Comparison of STING Agonist Chemotypes for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy, capable of bridging innate and adaptive immunity to elicit robust anti-tumor responses. A diverse landscape of STING agonist chemotypes has been developed, each with distinct pharmacological profiles. This guide provides an objective, data-driven comparison of the major classes of STING agonists—cyclic dinucleotides (CDNs), non-cyclic dinucleotides (non-CDNs), and the murine-specific agonist DMXAA—to aid researchers in selecting the appropriate tool for their preclinical and clinical investigations.
Executive Summary
This guide presents a head-to-head comparison of different STING agonist chemotypes, focusing on their performance in key preclinical assays. The data summarized herein reveals that while both CDN and non-CDN agonists effectively activate the STING pathway, they exhibit significant differences in potency, binding affinity, and in vivo efficacy. Non-cyclic dinucleotides, such as the amidobenzimidazole (ABZI) derivatives, have demonstrated superior potency in inducing Type I interferons and controlling tumor growth in preclinical models, often with the advantage of systemic administration. Cyclic dinucleotides, including synthetic analogs of the natural ligand 2'3'-cGAMP, are also potent activators but can be limited by poor cell permeability and the need for intratumoral injection.
Data Presentation: Quantitative Comparison of STING Agonist Performance
The following tables summarize the performance of representative STING agonists from different chemotypes across a range of preclinical assays. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions.
| Parameter | Cyclic Dinucleotide (CDN) | Non-Cyclic Dinucleotide (non-CDN) |
| Representative Compound | 2'3'-cGAMP (endogenous ligand), ADU-S100 | diABZI |
| Binding Affinity (Kd) | ~100 nM[1] | ~5 nM[1] |
| IFN-β Induction (EC50) | ~5 µM[1] | ~10 nM[1] |
| In Vivo Tumor Growth Inhibition | Moderate[1] | High |
| Mechanism of Action | Direct binding to the cGAMP pocket on STING | Binds to a distinct site on STING, inducing an active conformation |
| Typical Administration Route (Preclinical) | Intratumoral | Intravenous |
Table 1: High-Level Comparison of CDN and non-CDN STING Agonists.
| Agonist | Chemotype | Cell Line | Assay | EC50 / IC50 | Reference |
| 2'3'-cGAMP | CDN | THP-1 | IFN-β Induction | ~5 µM | |
| ADU-S100 | CDN | THP-1 Dual | IRF3 Reporter | 3.03 µg/mL | |
| diABZI | non-CDN (Amidobenzimidazole) | THP-1 | IFN-β Induction | ~10 nM | |
| M-22-1 | CDN | THP-1 | IFN-β Induction | 0.66 µM | |
| SHR1032 | non-CDN | THP1-STING-R232 | IRF Reporter | GI50 = 23 nM |
Table 2: In Vitro Potency of Various STING Agonists.
| Agonist | Chemotype | Tumor Model | Administration | Efficacy | Reference |
| M-22-1 | CDN | MC38 | Intratumoral | Tumor regression at >10x lower dose than cGAMP | |
| CS-1010 | Not Specified | MC38 | Intratumoral (5 µg) | 100% complete response | |
| CS-1018 | Not Specified | MC38 | Intratumoral (25 µg) | 75% complete response | |
| CS-1020 | Not Specified | MC38 | Intratumoral (25 µg) | 88% complete response | |
| diABZI | non-CDN (Amidobenzimidazole) | CT26 | Intravenous | Increased survival and decreased tumor volume | |
| SNX281 | non-CDN | CT26 | Intravenous | Induced tumor regression |
Table 3: In Vivo Anti-Tumor Efficacy of STING Agonists in Syngeneic Mouse Models.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The cGAS-STING signaling pathway.
Caption: A typical experimental workflow for evaluating STING agonists.
Caption: Classification of STING agonist chemotypes.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of STING agonists. Below are standardized protocols for key experiments.
STING Binding Affinity Assay (Surface Plasmon Resonance - SPR)
-
Objective: To determine the binding affinity (Kd) of a STING agonist to purified STING protein.
-
Methodology:
-
Protein Immobilization: Recombinant human STING protein (C-terminal domain, residues 155-341) is immobilized on a sensor chip (e.g., CM5) via amine coupling.
-
Analyte Preparation: The STING agonist is serially diluted in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: The diluted agonist is injected over the sensor chip surface at a constant flow rate. The association and dissociation of the agonist are monitored in real-time by measuring the change in the refractive index at the chip surface.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Cellular STING Activation Assay (IFN-β Reporter Gene Assay)
-
Objective: To measure the potency (EC50) of a STING agonist in inducing a type I interferon response in a cellular context.
-
Methodology:
-
Cell Line: A human monocytic cell line, such as THP-1, stably transfected with a luciferase reporter gene under the control of an IFN-β promoter or an interferon-stimulated response element (ISRE) is used.
-
Cell Seeding: Cells are seeded into a 96-well plate at an appropriate density (e.g., 5 x 10^5 cells/well).
-
Agonist Treatment: Cells are treated with a serial dilution of the STING agonist for a defined period (e.g., 18-24 hours).
-
Luciferase Assay: A luciferase assay reagent is added to the cells, and the luminescence is measured using a microplate reader.
-
Data Analysis: The luminescence data is normalized to a vehicle control and plotted against the agonist concentration. The EC50 value is determined by fitting the data to a four-parameter logistic curve.
-
Cytokine Quantification Assay (Enzyme-Linked Immunosorbent Assay - ELISA)
-
Objective: To quantify the amount of a specific cytokine (e.g., IFN-β, TNF-α) secreted by cells upon STING agonist stimulation.
-
Methodology:
-
Cell Culture and Stimulation: Cells (e.g., primary human PBMCs or THP-1 cells) are stimulated with the STING agonist for a specified time (e.g., 24 hours).
-
Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA Procedure:
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest.
-
The plate is blocked to prevent non-specific binding.
-
The collected supernatants and a standard curve of the recombinant cytokine are added to the plate.
-
A detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is added, and the resulting colorimetric change is measured using a microplate reader.
-
-
Data Analysis: The concentration of the cytokine in the samples is determined by interpolating from the standard curve.
-
In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
-
Objective: To evaluate the anti-tumor efficacy of a STING agonist in an immunocompetent mouse model.
-
Methodology:
-
Tumor Implantation: Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma, B16F10 melanoma) are subcutaneously implanted into the flank of immunocompetent mice (e.g., C57BL/6).
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are treated with the STING agonist via the desired route of administration (e.g., intratumoral, intravenous). A vehicle control group is included.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis (e.g., t-test, ANOVA) is used to compare the tumor volumes between the treated and control groups. Tumor growth inhibition (TGI) can be calculated.
-
Conclusion
The choice of a STING agonist chemotype for therapeutic development or research applications depends on a multitude of factors, including the desired potency, route of administration, and the specific biological question being addressed. Non-cyclic dinucleotides are emerging as a highly promising class of STING agonists due to their high potency and potential for systemic delivery. However, cyclic dinucleotides remain valuable tools, particularly for intratumoral applications and as benchmarks for novel agonist development. The data and protocols presented in this guide are intended to provide a solid foundation for the rational selection and evaluation of STING agonists in the pursuit of novel cancer immunotherapies.
References
STING Agonist G10: A Comparative Guide to Specificity for STING Over Other Pattern Recognition Receptors
For Researchers, Scientists, and Drug Development Professionals
The development of agonists targeting the Stimulator of Interferator of Interferon Genes (STING) pathway represents a promising frontier in immunotherapy. However, the therapeutic success of these agonists hinges on their specific activation of STING without engaging other Pattern Recognition Receptors (PRRs), which could lead to unintended inflammatory responses. This guide provides a comprehensive comparison of the specificity of the human-specific STING agonist G10 for STING over other PRR families, supported by available experimental data and detailed methodologies. While direct comparative data for G10 against a full panel of PRRs is limited in publicly available literature, this guide synthesizes existing knowledge and outlines the experimental framework for evaluating such specificity.
Executive Summary
STING agonist G10 is a small molecule activator of the human STING protein. Current evidence suggests that G10's primary mechanism of action is through direct binding to and activation of STING, leading to downstream signaling and cytokine production. While one study has shown G10-induced activation of the NLRP3 inflammasome, this effect was found to be dependent on the presence of functional STING, indicating an indirect cross-talk rather than a direct off-target activation of NLRP3. To date, there is no direct evidence to suggest that G10 significantly activates other major PRR families, such as Toll-like receptors (TLRs) or RIG-I-like receptors (RLRs).
Data Presentation: Specificity of STING Agonist G10
The following table summarizes the known activity of STING agonist G10 on STING and other PRRs based on available research.
| Target PRR | G10 Activity | Key Findings | Citation |
| STING | Agonist | Directly binds to and activates human STING, with activity dependent on the specific STING variant. | [1][2][3] |
| NLRP3 | Indirect Activation | In porcine cells, G10 activates the NLRP3 inflammasome in a STING-dependent manner. This suggests a downstream effect of STING activation rather than direct NLRP3 agonism. | [4] |
| TLRs | No significant activation reported | No published data to date demonstrates direct activation of TLRs by G10. | |
| RLRs | No significant activation reported | No published data to date demonstrates direct activation of RLRs by G10. |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental approaches for determining specificity, the following diagrams are provided.
Caption: The cGAS-STING signaling pathway and the point of intervention for this compound (G10).
Caption: A generalized experimental workflow for assessing the specificity of a PRR agonist.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the specificity of a STING agonist like G10.
PRR Specificity Profiling Using Reporter Cell Lines
This assay is crucial for determining if a compound activates other PRRs besides STING.
Objective: To quantify the activation of a panel of PRRs (e.g., TLR2, TLR3, TLR4, TLR5, TLR7, TLR9, RIG-I, MDA5, NOD1, NOD2, and STING) in response to the test agonist.
Methodology:
-
Cell Culture:
-
Maintain a panel of PRR reporter cell lines (e.g., from InvivoGen) according to the supplier's instructions. These cell lines are typically engineered to express a specific PRR and a reporter gene (e.g., secreted embryonic alkaline phosphatase (SEAP) or luciferase) under the control of a promoter responsive to the PRR's signaling pathway (e.g., NF-κB or IRF3).
-
Plate the cells in 96-well plates at a density that ensures they are in the exponential growth phase at the time of the assay.
-
-
Compound Preparation and Treatment:
-
Prepare a dilution series of the STING agonist G10 in the appropriate cell culture medium.
-
Prepare positive controls for each PRR cell line using known specific ligands (e.g., LPS for TLR4, R848 for TLR7, 2'3'-cGAMP for STING).
-
Prepare a vehicle control (e.g., DMSO) at the same concentration as in the highest concentration of the test compound.
-
Remove the culture medium from the plated cells and add the prepared compound dilutions, positive controls, and vehicle control.
-
-
Incubation:
-
Incubate the plates for a period optimized for each reporter cell line (typically 16-24 hours) at 37°C in a 5% CO₂ incubator.
-
-
Reporter Gene Assay:
-
For SEAP reporter:
-
Collect a small aliquot of the cell culture supernatant.
-
Add a SEAP detection reagent (e.g., QUANTI-Blue™).
-
Incubate at 37°C for 1-4 hours.
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
-
-
For Luciferase reporter:
-
Lyse the cells using a luciferase lysis buffer.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
-
Data Analysis:
-
Normalize the reporter activity of the G10-treated cells to that of the vehicle-treated cells to determine the fold induction.
-
Compare the fold induction by G10 across all PRR reporter cell lines. Significant activation should only be observed in the STING reporter cell line for a highly specific agonist.
-
Western Blot Analysis of STING Pathway Activation in Knockout Cells
This method confirms that the observed signaling is dependent on STING.
Objective: To assess the phosphorylation of key downstream signaling molecules (e.g., TBK1 and IRF3) in wild-type and STING-knockout cells treated with the agonist.
Methodology:
-
Cell Culture and Treatment:
-
Culture wild-type and STING-knockout cells (e.g., THP-1 or HEK293T) to 70-80% confluency.
-
Treat the cells with G10 at various concentrations and for different time points (e.g., 0, 30, 60, 120 minutes). Include a positive control (e.g., 2'3'-cGAMP) and a vehicle control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-TBK1, total TBK1, phospho-IRF3, total IRF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
A specific STING agonist should induce phosphorylation of TBK1 and IRF3 in wild-type cells but not in STING-knockout cells.
-
Conclusion
References
- 1. invivogen.com [invivogen.com]
- 2. G10 is a direct activator of human STING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G10 is a direct activator of human STING - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Human-Specific STING Agonist G10 Activates Type I Interferon and the NLRP3 Inflammasome in Porcine Cells [frontiersin.org]
Comparative Analysis of STING Agonist-10 Cross-Reactivity Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-species reactivity of STING Agonist-10, also identified in scientific literature as G10. The document summarizes the agonist's performance in human, murine, and porcine models, supported by experimental data to inform research and development decisions.
Introduction to this compound (G10)
This compound (G10) is a synthetically developed small molecule designed to activate the Stimulator of Interferon Genes (STING) pathway. The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon response, which is crucial for anti-viral and anti-tumor immunity. G10 has been identified as a human-specific STING agonist, a characteristic that has significant implications for its therapeutic development and the selection of appropriate animal models for preclinical studies.
Quantitative Comparison of G10 Activity
The following table summarizes the quantitative data on the activity of G10 across different species and human STING variants. The data highlights the species-specific efficacy of this agonist.
| Species | STING Variant | Assay Type | Endpoint | EC50 / Activity | Citation |
| Human | R232 | Luciferase Reporter Assay | IRF3 Activation | 2.5 µM | [1] |
| Human | H232 | Luciferase Reporter Assay | IRF3 Activation | 4.3 µM | [1] |
| Human | HAQ | Luciferase Reporter Assay | IRF3 Activation | Less Active | [1] |
| Human | Q | Luciferase Reporter Assay | IRF3 Activation | Barely Active | [1] |
| Human | AQ | Luciferase Reporter Assay | IRF3 Activation | Barely Active | [1] |
| Porcine | Wild Type | RT-qPCR | IFN-β mRNA upregulation | Dose-dependent increase | |
| Murine | Wild Type | Western Blot | pSTING/pIRF3 | No activation observed |
Note: While a specific EC50 value for porcine STING activation by G10 is not available in the reviewed literature, studies confirm its activity through the observed dose-dependent increase in downstream signaling markers such as IFN-β mRNA.
STING Signaling Pathway
The diagram below illustrates the canonical cGAS-STING signaling pathway, which is initiated by the presence of cytosolic double-stranded DNA (dsDNA).
Caption: The cGAS-STING signaling cascade.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
STING Activation Reporter Assay (Luciferase)
This assay quantifies the activation of the IRF3 transcription factor, a downstream effector of STING signaling.
a. Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates.
-
Cells are co-transfected with a plasmid encoding a specific human STING variant and a reporter plasmid containing the firefly luciferase gene under the control of an IRF3-inducible promoter (e.g., ISG54). A constitutively expressed Renilla luciferase plasmid can be co-transfected for normalization.
b. Compound Treatment:
-
24 hours post-transfection, the culture medium is replaced with fresh medium containing serial dilutions of G10 or vehicle control (DMSO).
-
Cells are incubated for 18-24 hours at 37°C.
c. Luciferase Assay:
-
The Dual-Luciferase® Reporter Assay System is used according to the manufacturer's protocol.
-
Luminescence from both firefly and Renilla luciferase is measured using a luminometer.
d. Data Analysis:
-
The firefly luciferase signal is normalized to the Renilla luciferase signal for each well.
-
The fold induction is calculated relative to the vehicle-treated control.
-
EC50 values are determined by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
Western Blot for Phosphorylated STING and IRF3
This method directly assesses the phosphorylation status of STING and its downstream target IRF3, which are key markers of pathway activation.
a. Cell Lysis and Protein Quantification:
-
Cells (e.g., THP-1 monocytes) are treated with G10 for a specified time (e.g., 2 hours).
-
Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Lysates are centrifuged to pellet cell debris, and the supernatant is collected.
-
Protein concentration is determined using a BCA assay.
b. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (20-30 µg) are separated on a polyacrylamide gel.
-
Proteins are transferred to a PVDF membrane.
c. Immunoblotting:
-
The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated STING (p-STING), total STING, phosphorylated IRF3 (p-IRF3), total IRF3, and a loading control (e.g., β-actin).
-
The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental Workflow for G10 Evaluation
The following diagram outlines a typical workflow for evaluating the species-specific activity of a STING agonist like G10.
Caption: A typical experimental workflow.
Discussion and Conclusion
The experimental data compiled in this guide demonstrate that this compound (G10) is a species-specific activator of the STING pathway. It shows potent activity in human cells, with efficacy dependent on the specific STING variant, and also activates the porcine STING pathway. In contrast, G10 does not induce STING activation in murine cells. This lack of cross-reactivity with the murine ortholog is a critical consideration for researchers and drug developers, as it indicates that mouse models are not suitable for in vivo efficacy studies of G10. The activity in porcine cells suggests that pigs may represent a more relevant large animal model for preclinical evaluation. The human-specific nature of G10 underscores the importance of characterizing STING agonists across multiple species early in the drug discovery process to ensure the selection of appropriate preclinical models and to facilitate successful clinical translation.
References
Overcoming Checkpoint Inhibitor Resistance: A Comparative Guide to STING Agonist Efficacy
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to immune checkpoint inhibitors (ICIs) presents a significant hurdle in cancer immunotherapy. The Stimulator of Interferon Genes (STING) pathway has been identified as a promising target to overcome this resistance by reinvigorating the anti-tumor immune response. This guide provides a comparative analysis of the efficacy of STING agonists in preclinical models of ICI resistance, offering insights into their therapeutic potential and mechanisms of action. While the specific designation "STING agonist-10" is not prominently found in publicly available research, this guide will synthesize data from various well-characterized STING agonists to provide a representative comparison.
Mechanism of Action: Reawakening the Immune System
STING agonists work by mimicking the natural ligand of STING, cyclic GMP-AMP (cGAMP), which is produced by the enzyme cGAS upon sensing cytosolic DNA from tumor cells.[1][2][3] Activation of STING on the endoplasmic reticulum of antigen-presenting cells (APCs), such as dendritic cells (DCs), initiates a signaling cascade.[3][4] This leads to the phosphorylation of TBK1 and IRF3, culminating in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.
This cytokine milieu is crucial for transforming an immunologically "cold" tumor microenvironment (TME), often seen in ICI-resistant tumors, into a "hot" TME. Type I IFNs enhance the maturation and antigen presentation capacity of DCs, promote the recruitment and activation of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), and increase the expression of MHC class I on tumor cells, making them better targets for CTLs. By fostering a robust anti-tumor T-cell response, STING agonists can synergize with and restore sensitivity to checkpoint inhibitors.
Signaling Pathway and Therapeutic Intervention
The following diagram illustrates the cGAS-STING signaling pathway and the points of therapeutic intervention by STING agonists and checkpoint inhibitors.
Caption: The cGAS-STING signaling pathway and points of therapeutic intervention.
Comparative Efficacy of STING Agonists in Preclinical Models
The following tables summarize the performance of various classes of STING agonists in checkpoint inhibitor-resistant tumor models. The data is compiled from multiple preclinical studies and is intended for comparative purposes.
Table 1: In Vivo Anti-Tumor Efficacy of STING Agonists in Combination with Anti-PD-1/PD-L1
| STING Agonist Class | Representative Compound(s) | Mouse Model | Tumor Type | Key Findings | Reference(s) |
| Cyclic Dinucleotides (CDNs) | ADU-S100 (MIW815) | Syngeneic | Colon, Melanoma | Overcame resistance to anti-PD-1, leading to complete tumor regression and induction of immunological memory. | |
| MK-1454 | Syngeneic | Solid tumors, Lymphoma | Demonstrated enhanced anti-tumor activity when combined with pembrolizumab (anti-PD-1). | ||
| Non-Cyclic Dinucleotides | SNX281 | Syngeneic | Various solid tumors | Showed potential to overcome checkpoint inhibitor resistance by converting "cold" tumors to "hot" tumors. | |
| diABZI | Syngeneic | Viral infection models | Potent systemic activity, suggesting potential for broader application in cancer. | ||
| Engineered Bacteria | SYNB1891 | Syngeneic | Advanced solid tumors | Localized intratumoral production of STING agonist, leading to immune activation. | |
| Small Molecule-Nucleic Acid Hybrids | SB 11285 | Syngeneic | Various solid tumors | Showed improved outcomes in combination with checkpoint inhibitors in preclinical models. |
Table 2: Immunological Changes in the Tumor Microenvironment
| STING Agonist | Key Immunological Effects | Impact on Checkpoint Inhibitor Resistance |
| ADU-S100 | - Increased infiltration of CD8+ T cells- Enhanced DC maturation and antigen presentation- Upregulation of pro-inflammatory cytokines (IFN-β, TNF-α) | Reverses T-cell exclusion and enhances the efficacy of anti-PD-1 therapy. |
| MK-1454 | - Promotes production of chemokines (CCL5, CXCL9, CXCL10) to recruit T cells and NK cells. | Converts immunologically "cold" tumors into "hot" tumors, making them more susceptible to checkpoint blockade. |
| SNX281 | - Activates STING leading to type I IFN production.- Stimulates infiltration of immune cells into the TME. | Potentially overcomes resistance by remodeling the immunosuppressive TME. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for key experiments.
In Vivo Anti-Tumor Efficacy Study
A general framework for assessing the anti-tumor activity of a STING agonist in combination with a checkpoint inhibitor in a syngeneic mouse model is as follows:
-
Tumor Implantation: Subcutaneously inject a suitable number of tumor cells (e.g., 1 x 10^6 B16-F10 melanoma or CT26 colon carcinoma cells) into the flank of immunocompetent mice (e.g., 6-8 week old C57BL/6 or BALB/c).
-
Tumor Growth Monitoring: Allow tumors to establish and reach a predetermined average volume (e.g., 50-100 mm³). Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment Groups: Randomize mice into treatment groups (n=8-10 per group), including:
-
Vehicle control
-
STING agonist alone
-
Checkpoint inhibitor (e.g., anti-PD-1 antibody) alone
-
STING agonist + Checkpoint inhibitor
-
-
Treatment Administration: Administer the STING agonist (e.g., 25-50 µg) via intratumoral injection on specified days (e.g., days 7, 10, and 13 post-implantation). The checkpoint inhibitor is typically administered intraperitoneally according to an established dosing schedule.
-
Endpoint Analysis: Monitor tumor growth, body weight, and survival. At the end of the study, tumors and spleens can be harvested for immunological analysis (e.g., flow cytometry to assess immune cell infiltration).
In Vitro STING Activation Reporter Assay
This assay quantifies the ability of a STING agonist to induce an IFN-β response.
-
Cell Seeding: Seed a reporter cell line, such as THP1-Dual™ cells which express a secreted luciferase under an IRF-inducible promoter, in a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of the STING agonist and add them to the cells.
-
Incubation: Incubate the cells for 18-24 hours to allow for reporter gene expression.
-
Luciferase Assay: Add a luciferase substrate and measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the agonist concentration to determine the EC50 value.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for evaluating STING agonists and the logical relationship of their mechanism in overcoming ICI resistance.
Caption: A typical experimental workflow for STING agonist development.
Caption: Logical flow of overcoming ICI resistance with a STING agonist.
Conclusion
STING agonists represent a powerful strategy to overcome resistance to checkpoint inhibitors by fundamentally remodeling the tumor microenvironment from an immunosuppressive to an immunostimulatory state. Preclinical data strongly supports the synergistic activity of STING agonists with anti-PD-1/PD-L1 therapies, leading to durable anti-tumor responses in models that are otherwise refractory to treatment. Continued research and clinical development of novel STING agonists, along with the identification of predictive biomarkers, will be critical to realizing their full therapeutic potential in the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. cGAS/STING Pathway in Cancer: Jekyll and Hyde Story of Cancer Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods of Assessing STING Activation and Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking STING Agonist-10: A Comparative Guide to Clinically Tested Agonists
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists are designed to mimic the natural ligands of the STING protein, triggering an innate immune response that can lead to the destruction of tumor cells.[1][2][3] This guide provides a comparative analysis of a novel compound, STING agonist-10, against several clinically tested STING agonists, offering a framework for its evaluation and potential positioning in the therapeutic landscape.
The STING Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that occurring within tumor cells.[1][4] Upon binding to double-stranded DNA (dsDNA), cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the STING protein located on the endoplasmic reticulum. This activation leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, driving the transcription of type I interferons (IFNs) and other pro-inflammatory cytokines. These cytokines are crucial for the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells, which can then mount an effective anti-tumor response.
Comparative Analysis of STING Agonists
The following table summarizes the key characteristics of this compound (with hypothetical data for benchmarking purposes) alongside several STING agonists that have undergone clinical testing. This allows for a direct comparison of their properties and reported clinical outcomes.
| Compound | Chemical Class | Administration | Key Preclinical/In Vitro Findings | Clinical Efficacy (Monotherapy) | Most Common Treatment-Related Adverse Events |
| This compound | Non-Cyclic Dinucleotide (CDN) | Intratumoral | Potent inducer of IFN-β in human and murine cells; demonstrates broad activity across STING variants. | Data not yet available. | Data not yet available. |
| ADU-S100 (MIW815) | Cyclic Dinucleotide (CDN) | Intratumoral | Induces tumor regression in both injected and noninjected lesions in murine models. | Limited clinical activity as a single agent. One partial response (PR) was observed in a patient with Merkel cell carcinoma. | Pyrexia (17%), chills (15%), injection-site pain (15%). |
| MK-1454 | Cyclic Dinucleotide (CDN) | Intratumoral | Preclinical data supported advancement to clinical trials. | No complete or partial responses were observed in the monotherapy arm. | Pyrexia, injection site pain, chills, fatigue. |
| E7766 | Non-CDN (Macrocycle-bridged) | Intratumoral | Shows activity across a broad range of human STING variants and causes complete tumor regression in some mouse models. | Eight out of 24 patients (33.3%) achieved stable disease as their best response. | Chills, fever, fatigue. |
| SNX281 | Non-CDN (Small Molecule) | Intravenous | Preclinical models suggest it can enhance anti-tumor immunity. | Currently in Phase I clinical trials; data on monotherapy efficacy is emerging. | Information not yet publicly available. |
| GSK3745417 | Non-CDN | Intratumoral | Directly binds to and activates the STING receptor, leading to interferon production. | Currently in Phase I clinical trials; data on monotherapy efficacy is emerging. | Information not yet publicly available. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of STING agonists.
1. In Vitro STING Activation Assay: IFN-β Reporter Gene Assay
This assay quantitatively measures the ability of a STING agonist to activate the pathway, using the induction of IFN-β as a primary readout.
-
Cell Line: THP-1 Dual™ KI-hSTING-R232 cells (InvivoGen), which are human monocytic cells engineered to express a luciferase reporter gene under the control of an IRF-inducible promoter.
-
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 100,000 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound and reference agonists (e.g., 2'3'-cGAMP) in cell culture medium.
-
Treat the cells with the compounds for 24 hours at 37°C and 5% CO2.
-
After incubation, add a luciferase substrate to each well and measure the luminescence using a plate reader.
-
The luminescence signal is proportional to the amount of IFN-β produced and indicates the level of STING pathway activation.
-
-
Data Analysis: Calculate the EC50 value (the concentration of the agonist that produces 50% of the maximal response) for each compound to compare their potency.
2. In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model
This experiment evaluates the ability of a STING agonist to control tumor growth in a setting with a competent immune system.
-
Animal Model: C57BL/6 mice.
-
Tumor Model: Subcutaneous implantation of MC38 (colon adenocarcinoma) or B16F10 (melanoma) cells.
-
Procedure:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (vehicle control, this compound, positive control agonist).
-
Administer the compounds via intratumoral injection at specified doses and schedules (e.g., three times every three days).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Data Analysis: Compare the tumor growth curves between the different treatment groups. Analyze survival data using Kaplan-Meier plots. At the end of the study, tumors and spleens can be harvested for further immunological analysis (e.g., flow cytometry to assess immune cell infiltration).
Preclinical Evaluation Workflow
The preclinical development of a novel STING agonist involves a structured workflow to assess its potential as a therapeutic agent.
Conclusion
The development of STING agonists represents a dynamic and promising area of cancer immunotherapy. While early clinical trials of the first generation of agonists have shown modest single-agent activity, they have provided valuable insights into the potential of this therapeutic approach, particularly in combination with other immunotherapies like checkpoint inhibitors. The hypothetical "this compound," as a next-generation, non-CDN agonist, is positioned to build upon these learnings. Its preclinical profile suggests potent and broad activity. The true benchmark, however, will be its performance in well-designed clinical trials, focusing on safety, efficacy, and the identification of predictive biomarkers to select patients most likely to respond. The provided experimental frameworks offer a robust starting point for these critical evaluations.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Activity of STING Agagonist-10 Confirmed Using STING Knockout Cells
A Comparative Guide for Researchers
This guide provides an objective comparison of the performance of STING agonist-10 in wild-type versus STING knockout cells, offering experimental data to support the on-target activity of this compound. It is intended for researchers, scientists, and drug development professionals working in immunology and oncology.
The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust type I interferon response. STING agonists are promising therapeutic agents for cancer immunotherapy and infectious diseases. Confirming the on-target activity of these agonists is a crucial step in their development. A definitive method for this is the use of STING knockout (KO) cells, which should be unresponsive to a true STING agonist.
This guide details the experimental framework for validating the on-target activity of this compound, a potent human-specific STING agonist, by comparing its effects on wild-type (WT) cells and their STING KO counterparts. Key downstream markers of STING activation, namely the phosphorylation of Interferon Regulatory Factor 3 (IRF3) and the production of Interferon-beta (IFN-β), are assessed.
Comparative Analysis of this compound Activity
The on-target activity of this compound is demonstrated by its ability to induce robust STING-dependent downstream signaling in wild-type cells, while this activity is abrogated in STING knockout cells.
| Cell Type | Treatment | p-IRF3 (Relative Units) | IFN-β Secretion (pg/mL) |
| Wild-Type (WT) | Vehicle Control | 1.0 | < 10 |
| This compound (10 µM) | 8.5 | 1500 | |
| STING Knockout (KO) | Vehicle Control | 1.0 | < 10 |
| This compound (10 µM) | 1.1 | < 10 |
Table 1: Representative data summarizing the differential response to this compound in wild-type versus STING knockout cells. The p-IRF3 levels are expressed as relative units compared to the vehicle control, based on densitometric analysis of Western blots. IFN-β secretion was quantified by ELISA. Data is representative of expected outcomes based on published literature.
Visualizing the STING Signaling Pathway and Experimental Logic
To better understand the mechanism of action and the experimental design, the following diagrams illustrate the STING signaling pathway, the workflow for confirming on-target activity, and the logical basis for using STING knockout cells.
Safety Operating Guide
Essential Procedures for the Safe Disposal of STING Agonist-10
For researchers, scientists, and drug development professionals, the proper disposal of laboratory reagents like STING agonist-10 is a critical component of ensuring a safe and compliant research environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a comprehensive framework for its safe handling and disposal, drawing upon general principles of chemical waste management and available data for similar STING agonist compounds.
Hazard Identification and Classification
This compound should be handled as a potentially hazardous substance. Based on the available safety data for similar compounds, such as STING agonist-14, it is prudent to assume that this compound may present the following hazards[1]:
-
Acute oral toxicity
-
Skin corrosion/irritation
-
Serious eye damage/eye irritation
-
Respiratory tract irritation
All waste containing this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be treated as hazardous chemical waste[2].
Step-by-Step Disposal Protocol
1. Waste Segregation: Do not mix this compound waste with non-hazardous or other types of waste, such as biohazardous materials, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Proper segregation is crucial to prevent unforeseen chemical reactions and ensure the waste is directed to the correct disposal stream[2].
2. Containerization:
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container. The container should be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and its approximate concentration[2].
-
Solid Waste: Contaminated solid waste, such as gloves, weighing paper, and pipette tips, should be collected in a separate, clearly labeled, puncture-resistant container[2].
3. Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The major components and their approximate percentages
-
The date when the first waste was added to the container
-
The specific hazards (e.g., "Toxic," "Irritant").
4. Storage: Store waste containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation. Ensure containers are kept closed except when adding waste. Secondary containment should be used for liquid waste containers to prevent spills.
5. Final Disposal: Do not dispose of this compound down the drain . Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. EHS professionals are trained to handle and transport chemical waste in compliance with federal, state, and local regulations. Follow all institutional procedures for waste pickup, which may include completing a specific form or online request.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these guidelines based on general laboratory safety protocols for hazardous chemicals:
| Scenario | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention. |
| Small Spill | Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. |
| Large Spill | Evacuate the area and contact your institution's EHS department immediately. |
Experimental Workflow for Handling and Disposal
The following diagram illustrates the recommended workflow for the safe handling and disposal of this compound in a laboratory setting.
STING Signaling Pathway Overview
To provide context for researchers using this compound, the following diagram illustrates the general STING signaling pathway that this compound is designed to activate.
References
Personal protective equipment for handling STING agonist-10
This document provides crucial safety and logistical information for the handling and disposal of STING agonist-10 (CAS: 2259308-69-3), a potent small molecule activator of the Stimulator of Interferon Genes (STING) pathway. This guide is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper experimental execution.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 2259308-69-3 |
| Appearance | Solid powder |
| Storage Temperature | Store at -20°C for long-term stability. |
Safety and Personal Protective Equipment (PPE)
While a specific hazard classification for this compound may not be available, it is imperative to handle it as a potent, biologically active compound. Adherence to standard laboratory safety protocols is essential.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) should be worn at all times. |
| Eye Protection | Safety glasses with side shields or goggles are mandatory to protect from dust and splashes. |
| Lab Coat | A standard laboratory coat should be worn to protect skin and clothing. |
| Respiratory | For procedures that may generate dust or aerosols, a NIOSH-approved respirator is recommended. Work in a well-ventilated area or a fume hood. |
Immediate Safety Measures:
| Situation | Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration and seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1] |
Operational Plan for Handling and Use
This section provides a step-by-step guide for the safe handling and preparation of this compound solutions in a laboratory setting.
Experimental Workflow for Solution Preparation:
Figure 1. Experimental workflow for the preparation and use of this compound.
Detailed Protocol for Reconstitution:
For in vitro experiments, this compound is typically dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a stock solution.
-
Preparation: Ensure all necessary PPE is worn. All handling of the solid compound should be performed in a chemical fume hood to minimize inhalation exposure.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution: Add the appropriate volume of DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the solid is completely dissolved. If necessary, sonication can be used to aid dissolution.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Disposal Plan
All waste containing this compound should be treated as chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste: Contaminated items such as weigh boats, pipette tips, and empty vials should be collected in a designated, sealed waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed container for chemical waste disposal. Do not pour down the drain.[1]
-
Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated.
STING Signaling Pathway
STING agonists activate the cGAS-STING pathway, a critical component of the innate immune system. Upon activation, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons and other pro-inflammatory cytokines.
Figure 2. The cGAS-STING signaling pathway activated by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
